4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(3-methylanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-3-2-4-10(7-9)15-11-5-6-14-8-12(11)18(13,16)17/h2-8H,1H3,(H,14,15)(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPCUGWAKUIOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223135 | |
| Record name | BM-960102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72811-73-5 | |
| Record name | BM 960102 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72811-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BM-960102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072811735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BM-960102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((3-METHYLPHENYL)AMINO)-3-PYRIDINESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GN70NEN27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide: Core Properties and Applications
This guide provides a comprehensive technical overview of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a key chemical intermediate in pharmaceutical manufacturing. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, characterization, and its critical role in the production of the diuretic medication, Torsemide.
Introduction: A Pivotal Intermediate in Diuretic Synthesis
This compound, also identified as Torsemide Impurity B, is a pyridine derivative with significant industrial importance. Its primary and most critical application lies in its role as a direct precursor in the multi-step synthesis of Torsemide, a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, or hepatic disease, as well as in the treatment of hypertension. The purity, stability, and consistent quality of this intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will explore the essential basic properties of this compound from a drug development and manufacturing perspective.
Physicochemical and Structural Characteristics
Understanding the fundamental physicochemical properties of this compound is crucial for its handling, process optimization, and quality control during pharmaceutical production.
Chemical Identity
The compound is systematically named 4-(3-methylanilino)pyridine-3-sulfonamide. Its identity is confirmed by its unique CAS number, 72811-73-5.
Molecular Structure
The molecular structure of this compound consists of a pyridine ring substituted with a sulfonamide group at the 3-position and a 3-methylphenylamino (m-toluidino) group at the 4-position
An In-depth Technical Guide to 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide (CAS Number: 72811-73-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, with the CAS number 72811-73-5, is a pyridine derivative of significant interest in pharmaceutical synthesis. Primarily, it serves as a crucial intermediate in the manufacturing of the potent loop diuretic, Torsemide.[1][2] This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its pivotal role in drug development. While its primary application is as a synthetic precursor, this document also explores the potential biological activities of the broader pyridinesulfonamide class of compounds, suggesting avenues for future research.
Chemical Identity and Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its chemical structure features a pyridine ring substituted with a sulfonamide group at the 3-position and a 3-methylphenylamino group at the 4-position.
| Property | Value | Reference |
| CAS Number | 72811-73-5 | [1][3] |
| Molecular Formula | C₁₂H₁₃N₃O₂S | [1][3] |
| Molecular Weight | 263.32 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 162-164 °C | |
| Boiling Point | 475.8±55.0 °C (Predicted) | |
| Density | 1.357±0.06 g/cm³ (Predicted) | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | |
| pKa | 9.53±0.60 (Predicted) |
Spectral Data:
-
¹H NMR (d⁶-DMSO): δ 2.30 (s, 3H, CH₃), 7.00-7.15 (m, 5H, aromatic), 7.32 (m, 1H), 7.75 (brs, 1.5H), 8.05 (brs, 0.5H), 8.25 (d, 1H), 8.68 (s, 1H).[3]
Synthesis
The synthesis of this compound is well-documented, with the most common method involving the nucleophilic aromatic substitution of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine.
Experimental Protocol: Aqueous-Phase Synthesis
Materials:
-
4-Chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol)
-
m-Toluidine (49.2 ml, 0.46 mol)
-
Water (500 ml)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
-
Activated Carbon (Darco KB)
-
Celite
Procedure:
-
A 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser is charged with 500 ml of water and 100g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride.
-
To this suspension, 49.2 ml (0.46 mol) of m-toluidine is added at room temperature.
-
The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by HPLC.
-
After completion, the mixture is cooled to room temperature.
-
The pH of the reaction mixture is carefully adjusted to 7-8 with saturated NaHCO₃ solution (approximately 1.1 L).
-
The precipitated product is isolated by vacuum filtration as a beige solid.
-
The wet product is then dissolved in 1.0 L of methanol at room temperature and charged with 25g of Darco KB.
-
The solution is refluxed for 30 minutes and then filtered through a pad of celite while still hot. The filter cake is rinsed with 200 ml of hot methanol.
-
The filtrate is charged with 1.2 L of water and stirred for a minimum of 1 hour at room temperature to precipitate the product.
-
The final product is isolated by vacuum filtration, yielding a solid with a purity of >99.8%.[3]
Role in Drug Development
The primary and well-established application of this compound is its function as a key intermediate in the synthesis of Torsemide.[1][4] Torsemide is a high-ceiling loop diuretic used in the management of edema associated with congestive heart failure, renal disease, or hepatic disease, and for the treatment of hypertension. The synthesis of Torsemide from this intermediate involves a reaction with isopropyl isocyanate.
Potential Biological Activities and Future Research Directions
While the primary role of this compound is as a synthetic intermediate, the broader class of pyridinesulfonamide derivatives has been investigated for a range of biological activities. It is plausible that this compound may exhibit some of these properties, representing an area for future research.
Cardiovascular and Anti-inflammatory Activity
Anticancer Potential
Various studies have explored the anticancer properties of sulfonamide and pyridinesulfonamide derivatives. These compounds have been shown to act through several mechanisms, including:
-
Proteasome Inhibition: Some pyridine-sulfonamide derivatives have been identified as potential proteasome inhibitors, which can induce apoptosis in cancer cells.[1]
-
Carbonic Anhydrase Inhibition: This class of compounds is known to inhibit carbonic anhydrases, some of which are overexpressed in tumors and contribute to their growth and survival.
-
NF-κB Pathway Inhibition: Certain N-(quinolin-8-yl)pyridine-3-sulfonamides have demonstrated anticancer activity by inhibiting the NF-κB pathway, which is crucial for cancer cell proliferation and survival.[5]
A study on 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides showed significant activity against colon, breast, and cervical cancer cell lines, with IC₅₀ values ranging from 4 to 43 μM.[5] While the substitution pattern is different from the topic compound, it highlights the potential of the pyridinesulfonamide scaffold in cancer research.
Conclusion
This compound is a well-characterized compound with a critical role in the pharmaceutical industry as an intermediate for the synthesis of Torsemide. Its synthesis is robust and high-yielding. While its own biological activity profile is not extensively documented, the broader class of pyridinesulfonamides exhibits a range of interesting pharmacological properties, including potential cardiovascular, anti-inflammatory, and anticancer effects. Further investigation into the specific biological activities of this compound could unveil novel therapeutic applications beyond its current use as a synthetic precursor. This would be a valuable area of research for drug discovery and development professionals.
References
An In-depth Technical Guide to the Molecular Structure of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. This compound, also known as Torsemide Impurity B, is a key intermediate in the synthesis of the diuretic drug Torsemide.[1][2][3] This document collates available data on its chemical identity, physicochemical properties, and spectroscopic characteristics. Detailed experimental protocols for its synthesis are provided, along with a visual representation of the synthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of related pharmaceutical compounds.
Chemical Identity and Molecular Structure
This compound is a pyridine derivative characterized by a 3-methylphenylamino group at the 4-position and a sulfonamide group at the 3-position of the pyridine ring.[1][4]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(3-methylanilino)pyridine-3-sulfonamide[3][4] |
| CAS Number | 72811-73-5[1][2][4][5] |
| Molecular Formula | C₁₂H₁₃N₃O₂S[1][2][4][5] |
| Molecular Weight | 263.32 g/mol [1][2][4][5] |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)N[6] |
| InChI | InChI=1S/C12H13N3O2S/c1-9-3-2-4-10(7-9)15-11-5-6-14-8-12(11)18(13,16)17/h2-8H,1H3,(H,14,15)(H2,13,16,17)[4][6] |
| InChIKey | ZXPCUGWAKUIOOF-UHFFFAOYSA-N[4][6] |
Physicochemical and Spectroscopic Data
The following tables summarize the known physicochemical and spectroscopic properties of this compound.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white solid | [2][4] |
| Melting Point | 162-164 °C | [2][4] |
| Density (Predicted) | 1.357 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 9.53 ± 0.60 | [2] |
| Boiling Point (Predicted) | 475.8 ± 55.0 °C | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
Table 3: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (d⁶-DMSO) | δ 2.30 (s, 3H, CH₃), 7.00-7.15 (m, 5H, Ar-H), 7.32 (m, 1H, Ar-H), 7.75 (brs, 1.5H, SO₂NH₂), 8.05 (brs, 0.5H, NH), 8.25 (d, 1H, Ar-H), 8.68 (s, 1H, Ar-H) | [1] |
| IR Spectroscopy | ~3291 cm⁻¹ (N-H stretch), ~1153 cm⁻¹ | [1] |
| LC-MS/MS | Precursor ion: m/z 264.1 → Fragment ions: m/z 168.0 and 183.1 | [1] |
Note: Detailed ¹³C NMR data was not available in the searched literature.
Experimental Protocols
The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of 4-chloro-3-pyridinesulfonamide with m-toluidine.[1][2] Two primary synthetic routes are detailed below.
Aqueous Synthesis Method
This method utilizes water as the solvent for the reaction.
Materials:
-
4-chloro-3-pyridinesulfonamide hydrochloride
-
m-toluidine
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
-
Activated Carbon (e.g., Darco KB)
-
Celite
-
A 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser is charged with water (500 ml) and 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol).
-
To this suspension, m-toluidine (49.2 ml, 0.46 mol) is added at room temperature.
-
The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by HPLC.
-
After completion, the mixture is cooled to room temperature.
-
The pH of the reaction is carefully adjusted to 7-8 with saturated NaHCO₃ solution (approximately 1.1 L).
-
The precipitated product is isolated by vacuum filtration.
-
The crude product is then dissolved in MeOH (1.0 L) at room temperature and treated with activated carbon (25g).
-
The solution is refluxed for 30 minutes and then filtered while hot through a pad of celite, which is subsequently rinsed with hot MeOH (200 mL).
-
The filtrate is charged with water (1.2 L) and stirred for a minimum of 1 hour at room temperature.
-
The precipitated product is isolated by vacuum filtration to yield the final product.
n-Butanol-Based Synthesis Method
An alternative method employs n-butanol as the solvent and sodium carbonate as the base.[1]
Materials:
-
4-chloro-3-pyridinesulfonamide hydrochloride
-
m-toluidine
-
n-Butanol
-
Sodium Carbonate
Procedure: [1]
-
In a 2 L reactor, combine 4-chloro-3-pyridinesulfonamide hydrochloride (300 g, 1.56 mol) with m-toluidine (200.3 g, 1.87 mol) in n-butanol (1.2 L).
-
The mixture is heated for 2–4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is isolated by filtration as a pale-yellow solid.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound from 4-chloro-3-pyridinesulfonamide.
Caption: Synthetic pathway of this compound.
Logical Relationship in Drug Synthesis
As an intermediate, this compound's primary significance lies in its role in the synthesis of Torsemide. The structural integrity and purity of this intermediate are critical for the quality and efficacy of the final active pharmaceutical ingredient (API).
Caption: Role as a key intermediate in the synthesis of Torsemide.
Conclusion
This compound is a well-characterized molecule of significant interest in pharmaceutical synthesis. This guide has provided a consolidated source of its structural, physicochemical, and spectroscopic data, along with detailed and referenced synthetic protocols. The provided visualizations aim to clarify its synthetic pathway and its crucial position in the production of Torsemide. While comprehensive spectroscopic data is available, further research into its solid-state structure through X-ray crystallography could provide deeper insights into its molecular conformation.
References
An In-depth Technical Guide to the Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a key intermediate in the manufacturing of the diuretic drug Torsemide.[1][2][3] This document outlines the primary synthetic pathways, provides detailed experimental protocols, and presents quantitative data in a structured format.
Introduction
This compound (CAS No. 72811-73-5) is a crucial chemical intermediate in the pharmaceutical industry.[1][3][4] Its molecular formula is C12H13N3O2S, and it has a molecular weight of 263.32 g/mol .[1][4] The primary application of this compound is in the synthesis of Torsemide, a loop diuretic used in the treatment of hypertension and edema associated with heart failure.[2][5] This guide details the prevalent and efficient methods for its preparation.
Synthesis Pathways
The most common and well-documented method for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of a substituted pyridine with m-toluidine. Two primary variations of this pathway are presented below.
Pathway 1: Aqueous Synthesis
The principal synthesis route involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with 3-methylaniline (m-toluidine) in an aqueous medium.[1][4] This method is scalable and utilizes cost-effective and low-toxicity solvents.[2]
Caption: Aqueous synthesis of this compound.
Pathway 2: n-Butanol-Based Synthesis
An alternative method utilizes n-butanol as the solvent and sodium carbonate as the base.[2] This pathway is reported to achieve a higher yield compared to the aqueous method.[2]
Caption: n-Butanol-based synthesis of the hydrochloride salt.
Quantitative Data Summary
The following table summarizes the quantitative data from the two synthesis pathways.
| Parameter | Aqueous Synthesis | n-Butanol-Based Synthesis |
| Starting Materials | 4-Chloro-3-pyridinesulfonamide HCl (100g, 0.44 mol) | 4-Chloro-3-pyridinesulfonamide HCl (300g, 1.56 mol) |
| m-Toluidine (49.2 ml, 0.46 mol) | m-Toluidine (200.3g, 1.87 mol) | |
| Solvent | Water (500 ml) | n-Butanol (1200 ml) |
| Reaction Time | Minimum 3 hours | 2-4 hours |
| Reaction Temperature | 90°C | Heated (temperature not specified) |
| Product Form | Beige solid | Pale-yellow solid (hydrochloride salt) |
| Wet Weight of Product | 126.2 g | 457.1 g (hydrochloride salt) |
| Final Weight (after purification) | 106.3 g | Not specified |
| Yield | 92% (wet weight) | 98% |
| Purity (by HPLC) | >99.8% | 99.96% |
Experimental Protocols
Detailed Protocol for Aqueous Synthesis
This protocol is adapted from a validated multi-gram synthesis.[1][2][4]
Materials and Equipment:
-
2L three-neck flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
4-Chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol)
-
m-Toluidine (49.2 ml, 0.46 mol)
-
Water (500 ml)
-
Saturated Sodium Bicarbonate (NaHCO3) solution (approx. 1.1 L)
-
Methanol (MeOH) (1.0 L)
-
Darco KB (activated carbon) (25g)
-
Celite
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: A 2L three-neck flask is equipped with a mechanical stirrer, thermometer, and condenser. The flask is charged with water (500 ml) and 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol).
-
Addition of Reactant: To this suspension, m-toluidine (49.2 ml, 0.46 mol) is added at room temperature.
-
Reaction: The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by HPLC.
-
Work-up: After completion, the mixture is cooled to room temperature. The pH of the reaction is then carefully adjusted to 7-8 with saturated NaHCO3 solution (approximately 1.1 L).
-
Isolation of Crude Product: The product precipitates out and is isolated by vacuum filtration as a beige solid (126.2 g wet weight).
-
Purification: The crude product is dissolved in methanol (1.0 L) at room temperature and charged with Darco KB (25g). The solution is refluxed for 30 minutes and then filtered through a pad of celite while still hot to remove the Darco KB. The filter cake is rinsed with hot methanol (200 ml).
-
Precipitation and Final Isolation: The filtrate is charged with water (1.2 L) and stirred for a minimum of 1 hour at room temperature. The precipitated product is isolated by vacuum filtration to obtain a solid weighing 106.3 g (92% wet weight) with a purity of >99.8%.[1][4]
Characterization Data:
-
¹H NMR (d6-DMSO): δ 2.30 (s, 3H), 7.00-7.15 (m, 5H), 7.32 (m, 1H), 7.75 (brs, 1.5H), 8.05 (brs, 0.5H), 8.25 (d, 1H), 8.68 (s, 1H).[1][4]
Detailed Protocol for n-Butanol-Based Synthesis
This protocol provides an alternative route with a higher reported yield.[2][6]
Materials and Equipment:
-
2L reactor/three-neck flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
4-Chloro-3-pyridinesulfonamide hydrochloride (300.0 g, 1.56 mol)
-
m-Toluidine (200.3 g, 1.87 mol)
-
n-Butanol (1200 ml)
-
Filtration apparatus
Procedure:
-
Reaction Setup: A 2L reactor is charged with 4-chloro-3-pyridinesulfonamide hydrochloride (300.0 g, 1.56 mol), m-toluidine (200.3 g, 1.87 mol), and 1200 ml of n-butanol.
-
Reaction: The reaction mixture is heated for 2-4 hours.
-
Isolation: The mixture is then cooled to room temperature. The solid product is isolated by filtration and washed with n-butanol.
-
Drying: After drying, 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide hydrochloride (457.1 g, 98%) is obtained as a pale-yellow solid with a purity of 99.96% by HPLC.[6]
Conclusion
The synthesis of this compound is a well-established process with multiple efficient pathways. The choice between the aqueous and n-butanol-based methods may depend on factors such as desired yield, solvent handling capabilities, and cost considerations. Both methods provide high-purity product suitable for subsequent use in pharmaceutical manufacturing. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. This compound | 72811-73-5 [chemicalbook.com]
- 2. This compound | 72811-73-5 | Benchchem [benchchem.com]
- 3. niksanpharmaceutical.co.in [niksanpharmaceutical.co.in]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]
- 6. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide: Synthesis and Characterization
Introduction
4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a crucial chemical intermediate primarily recognized for its role in the synthesis of the potent loop diuretic, Torsemide.[1][2] Torsemide is a medication used to treat fluid retention (edema) associated with congestive heart failure, kidney disease, and liver disease, as well as for the management of high blood pressure.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and History
The discovery of this compound is intrinsically linked to the development of Torsemide. While the specific historical details of the initial synthesis of this intermediate are not extensively documented in public literature, its significance emerged with the invention and subsequent production of Torsemide. It is identified as "Torsemide Related Compound A" or "Torsemide Impurity B" in pharmacopeial references, highlighting its importance in the quality control and manufacturing of the final active pharmaceutical ingredient (API).[4][5] Its development was a necessary step in the multi-step synthesis of Torsemide, a pyridine-sulfonylurea derivative.
Physicochemical Properties
This compound is a white to off-white solid.[6] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N₃O₂S | [6][7] |
| Molecular Weight | 263.32 g/mol | [4][6][7] |
| CAS Number | 72811-73-5 | [2][6][7] |
| Melting Point | 162-164 °C | [6] |
| Boiling Point (Predicted) | 475.8 ± 55.0 °C | [6][8] |
| Density (Predicted) | 1.357 ± 0.06 g/cm³ | [6][8] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [8] |
| pKa (Predicted) | 9.53 ± 0.60 | [8] |
Synthesis Protocol
The most common and well-documented method for the synthesis of this compound is through the nucleophilic aromatic substitution reaction between 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine.[1][6][7]
Experimental Protocol
Materials:
-
4-chloro-3-pyridinesulfonamide hydrochloride
-
m-toluidine
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
-
Activated Carbon (Darco KB)
-
Celite
Equipment:
-
2L three-neck flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Vacuum filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: A 2L three-neck flask is equipped with a mechanical stirrer, thermometer, and condenser. The flask is charged with 500 ml of water and 100g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride to form a suspension.[6][7]
-
Addition of Reactant: At room temperature, 49.2 ml (0.46 mol) of m-toluidine is added to the suspension.[6][7]
-
Heating: The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by HPLC.[6][7]
-
Neutralization and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The pH of the solution is carefully adjusted to 7-8 using a saturated sodium bicarbonate solution (approximately 1.1 L). This causes the product to precipitate out of the solution.[6][7]
-
Isolation of Crude Product: The precipitated solid is isolated by vacuum filtration, yielding a beige solid (126.2 g wet weight).[6][7]
-
Purification: The crude product is dissolved in 1.0 L of methanol at room temperature. 25g of activated carbon (Darco KB) is added to the solution.[6][7]
-
Decolorization and Filtration: The methanol solution is refluxed for 30 minutes and then filtered while hot through a pad of celite to remove the activated carbon. The filter cake is rinsed with 200 ml of hot methanol.[6][7]
-
Recrystallization: The filtrate is charged with 1.2 L of water and stirred for at least 1 hour at room temperature to induce precipitation of the purified product.[6][7]
-
Final Product Isolation: The purified product is isolated by vacuum filtration, resulting in a solid weighing 106.3 g. The final product has a purity of over 99.8%.[6][7]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Spectroscopic Data
The structure of this compound is confirmed by ¹H NMR spectroscopy.
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 2.30 | s | 3H | -CH₃ |
| 7.00-7.15 | m | 5H | Aromatic protons |
| 7.32 | m | 1H | Aromatic proton |
| 7.75 | brs | 1.5H | -SO₂NH₂ |
| 8.05 | brs | 0.5H | -SO₂NH₂ |
| 8.25 | d | 1H | Pyridine proton |
| 8.68 | s | 1H | Pyridine proton |
Applications in Drug Development
The primary application of this compound is as a key starting material in the synthesis of Torsemide.[1][2] Its structural features are essential for the final diuretic activity of the Torsemide molecule. The purity and quality of this intermediate are critical for ensuring the safety and efficacy of the final drug product.[1] Beyond its role in Torsemide synthesis, this compound and its derivatives are of interest in medicinal chemistry for the development of other potential therapeutic agents. The sulfonamide group is a common feature in many biologically active compounds.
Conclusion
This compound is a well-characterized intermediate with a clearly defined role in pharmaceutical manufacturing. While not a therapeutic agent itself, its synthesis and purification are critical steps in the production of the widely used diuretic, Torsemide. The detailed understanding of its synthesis and properties is essential for drug development professionals involved in the manufacturing and quality control of Torsemide and related compounds.
References
- 1. This compound | 72811-73-5 | Benchchem [benchchem.com]
- 2. 4-(3-Methylphenyl)amino-3-pyridinesulfonamide at Best Price [niksanpharmaceutical.co.in]
- 3. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Torsemide Related Compound A (4-[(3-methylphenyl)amino]-3-… [cymitquimica.com]
- 6. This compound | 72811-73-5 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound CAS#: 72811-73-5 [m.chemicalbook.com]
The Core of Torsemide: A Technical Guide to the Synthesis and Characterization of Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of pivotal intermediates in the manufacturing of Torsemide, a potent loop diuretic. This document details the synthetic pathways, experimental protocols, and analytical data essential for the successful and efficient production of this active pharmaceutical ingredient (API).
Introduction
Torsemide, chemically known as N-[[(isopropylamino)carbonyl]amino]sulfonyl]-4-[(3-methylphenyl)amino]pyridine, is a critical medication for the treatment of edema associated with congestive heart failure, renal disease, and hepatic disease. The synthesis of Torsemide involves a multi-step process with several key intermediates. A thorough understanding of the synthesis and characterization of these intermediates is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final drug product.[1][2] This guide focuses on the core synthetic route starting from 4-hydroxypyridine, detailing the preparation and analysis of three crucial intermediates.
Synthetic Pathway Overview
The most common and efficient synthetic route to Torsemide commences with 4-hydroxypyridine. The pathway involves a sequence of sulfonation, chlorination, amination, and finally, a reaction with isopropyl isocyanate to yield Torsemide. The key intermediates in this pathway are:
-
Intermediate 1: 4-Hydroxypyridine-3-sulfonic acid
-
Intermediate 2: 4-Chloropyridine-3-sulfonamide
-
Intermediate 3: 4-(m-Tolylamino)pyridine-3-sulfonamide
The overall synthetic workflow is depicted in the following diagram:
References
An In-depth Technical Guide to 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a key chemical intermediate in the synthesis of the diuretic drug Torsemide. The document details the compound's chemical and physical properties, presents established synthesis protocols with comparative data, and discusses its significant role in pharmaceutical manufacturing. While its primary application is as a precursor, this guide also touches upon preliminary, though not extensively validated, reports of its potential biological activities. The information is structured to be a practical resource for professionals in chemical research and drug development, with a focus on data-driven insights and reproducible methodologies.
Chemical Identity and Properties
This compound, with the chemical formula C12H13N3O2S, is a pyridine derivative.[1] It is most notably recognized as a crucial intermediate and a designated impurity (Torsemide Impurity B or Torsemide Related Compound A) in the production of Torsemide, a potent loop diuretic.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-(3-methylanilino)pyridine-3-sulfonamide | [1] |
| Synonyms | This compound, 4-(m-Tolylamino)pyridine-3-sulfonamide, Torsemide Impurity B | [1][3][4] |
| CAS Number | 72811-73-5 | [5] |
| Molecular Formula | C12H13N3O2S | [5] |
| Molecular Weight | 263.32 g/mol | [5] |
| Appearance | White to off-white or pale-yellow solid/powder | [1] |
| Melting Point | 162-164 °C | [1] |
| Density | 1.357 g/cm³ (Predicted) | [1][6] |
| Polar Surface Area | 93.46 Ų | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| ¹H NMR (d⁶-DMSO) | δ 2.30 (s, 3H), 7.00–7.15 (m, 5H), 7.32 (m, 1H), 7.75 (brs, 1.5H), 8.05 (brs, 0.5H), 8.25 (d, 1H), 8.68 (s, 1H) | [6] |
Synthesis Protocols
The synthesis of this compound is well-documented, primarily involving a nucleophilic aromatic substitution reaction. The most common method utilizes 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine as starting materials. Variations in the solvent and base system can influence the reaction yield and purity of the final product.
Aqueous-Phase Synthesis
This method is a widely used protocol for the synthesis of the title compound.[1]
Experimental Protocol:
-
Reaction Setup: A 2-liter three-neck flask is equipped with a mechanical stirrer, a thermometer, and a condenser.
-
Charging Reactants: The flask is charged with 500 mL of water and 100 g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride. To this suspension, 49.2 mL (0.46 mol) of m-toluidine is added at room temperature.[6]
-
Reaction Conditions: The reaction mixture is heated to 90°C and maintained for a minimum of 3 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).[6]
-
Work-up and Isolation: Upon completion, the mixture is cooled to room temperature. The pH is carefully adjusted to 7-8 using a saturated sodium bicarbonate solution.[6] The resulting precipitate is isolated by vacuum filtration.
-
Purification: The crude product is dissolved in methanol (1.0 L) at room temperature, and activated carbon (Darco KB, 25g) is added. The solution is refluxed for 30 minutes and then filtered while hot through celite. The filtrate is treated with water (1.2 L) and stirred for at least 1 hour at room temperature to precipitate the purified product.[6]
-
Final Product: The solid is isolated by vacuum filtration to yield the final product.[6]
n-Butanol-Based Synthesis
An alternative method utilizes n-butanol as the solvent, which can offer advantages in terms of yield.[1]
Experimental Protocol:
-
Reaction Setup: A 2-liter reactor is charged with 1.2 L of n-butanol.
-
Charging Reactants: 300 g (1.56 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride and 200.3 g (1.87 mol) of m-toluidine are added to the reactor.
-
Reaction Conditions: The mixture is heated for 2-4 hours.
-
Isolation: After cooling to room temperature, the product is isolated by filtration as a pale-yellow solid.[1]
Table 2: Comparison of Synthesis Methods
| Parameter | Aqueous-Phase Method | n-Butanol-Based Method |
| Solvent | Water, Methanol | n-Butanol |
| Base | Sodium Bicarbonate | Sodium Carbonate |
| Reported Yield | ~92% (wet weight) | ~98% |
| Reported Purity | >99.8% (a/a) | 99.96% (HPLC) |
| Advantages | Cost-effective and low-toxicity solvents, validated for multi-gram synthesis.[1] | Higher reported yield.[1] |
Below is a diagram illustrating the general synthesis workflow.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Therapeutic Potential
The primary role of this compound is as a precursor in the synthesis of Torsemide.[5][7] Consequently, dedicated research into its own pharmacological profile is limited. However, some sources suggest potential biological activities, although these claims require further rigorous investigation.
One report indicates that the compound possesses significant biological activity, speculating that its structural characteristics may contribute to the inhibition of enzymes within the renin-angiotensin system, which could have implications for cardiovascular health.[1] The same source also mentions preliminary indications of anti-inflammatory properties, but emphasizes that further studies are necessary.[1]
Another source makes broader claims, suggesting it has antifungal properties useful for treating vaginal yeast infections and antibiotic properties for ulcerative colitis by preventing the incorporation of para-aminobenzoic acid (PABA).[7] These statements may reflect the general activities of the sulfonamide class of compounds and are not substantiated with specific experimental data for this molecule.
Given the lack of definitive studies, the biological effects of this compound remain largely uncharacterized. Its main relevance in a therapeutic context is as a critical starting material for Torsemide, where its purity directly impacts the quality and safety of the final active pharmaceutical ingredient.[8]
The following diagram outlines the potential, though unconfirmed, areas of biological interaction for this compound.
Caption: Diagram of potential but unconfirmed biological activities of the title compound.
Role in Drug Development and Manufacturing
The significance of this compound in drug development is intrinsically linked to its role as the key intermediate for Torsemide.[8] The efficiency of its synthesis and the purity of the final intermediate are critical process parameters in the manufacturing of this widely used diuretic.
The conversion of this compound to Torsemide is a crucial step that determines the impurity profile of the final drug substance. Therefore, robust analytical methods for its quantification are essential for quality control in pharmaceutical production.
The logical flow from starting materials to the final drug product is illustrated below.
Caption: The central role of the title compound in the synthesis of Torsemide.
Conclusion
This compound is a compound of high importance in the pharmaceutical industry, primarily due to its indispensable role as a building block for the diuretic Torsemide. Its synthesis is well-established, with scalable and high-purity protocols available. While there are some preliminary suggestions of intrinsic biological activity, these are not well-supported by publicly available data, and its primary value remains in its synthetic utility. For drug development professionals, control over the synthesis and purity of this intermediate is paramount to ensuring the quality, safety, and efficacy of the final Torsemide drug product. Further research would be required to fully elucidate any independent pharmacological profile it may possess.
References
- 1. This compound | 72811-73-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Torsemide Impurity B | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 4-(m-Tolylamino)pyridine-3-sulfonamide | 72811-73-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. prudencepharma.com [prudencepharma.com]
- 6. This compound CAS#: 72811-73-5 [m.chemicalbook.com]
- 7. 4-(3-Methylphenyl)Amino-3-Pyridine Sulfonamide [syntheticmolecules.in]
- 8. thieme-connect.com [thieme-connect.com]
An In-depth Technical Guide to the Solubility Profile of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of the pharmaceutical intermediate, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. Given the compound's role as a precursor to the diuretic drug Torasemide, understanding its solubility is crucial for process chemistry, formulation development, and quality control.
Physicochemical Properties
This compound is a white to off-white solid.[1][2][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₂S | [1][3][4][5] |
| Molecular Weight | 263.32 g/mol | [1][3][4][5] |
| Melting Point | 162-164 °C | [6] |
| Polar Surface Area | 93.46 Ų | [4] |
| Density | 1.357 g/cm³ | [4] |
Solubility Profile
Currently, specific quantitative solubility data for this compound in various solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions consistently indicate its solubility characteristics.
Table of Qualitative Solubility Data
| Solvent | Solubility Description | Source |
| Water | Slightly soluble | [1][2] |
| Organic Solvents | Soluble | [1][2] |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
For context, the aqueous solubility of the final active pharmaceutical ingredient, Torasemide, has been reported as 0.0596 g/L.[7] While not directly transferable, this value for a structurally related and downstream compound provides a useful point of reference. The moderate polar surface area of this compound suggests it has moderate solubility in polar solvents.[4]
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are necessary. The following sections describe methodologies that can be adapted for this compound.
This method determines the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Prepare a standard curve of known concentrations of the compound in the same solvent to accurately quantify the solubility.
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.
-
Incubation and Precipitation: Mix and incubate the plate at a controlled temperature for a defined period (e.g., 2 hours). Precipitation may occur if the compound's solubility limit is exceeded.
-
Analysis: Measure the amount of dissolved compound. This can be done by:
-
Nephelometry: Measuring light scattering to detect undissolved particles.
-
Direct UV Assay: After filtering the solution to remove precipitate, measure the UV absorbance of the filtrate at the compound's λmax.
-
Synthesis and Biological Context
This compound is a key intermediate in the synthesis of Torasemide.[3][4][5] The following diagram illustrates this synthetic relationship.
Caption: Synthesis of Torasemide from its key intermediate.
As an intermediate, this compound is not expected to have a specific signaling pathway of its own. Its biological relevance is derived from its conversion to Torasemide, a loop diuretic. Torasemide acts by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[8][9][10] This inhibition leads to increased excretion of sodium, chloride, and water.
The following diagram illustrates the mechanism of action of Torasemide.
Caption: Inhibition of the Na+/K+/2Cl- cotransporter by Torasemide.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated in public literature, its qualitative profile indicates slight solubility in water and good solubility in organic solvents. The provided experimental protocols offer a robust framework for researchers to determine precise solubility values. Understanding the solubility of this key intermediate is paramount for the efficient and controlled manufacturing of the clinically significant diuretic, Torasemide.
References
- 1. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]
- 2. This compound Manufacturer in Ahmedabad [anglebiopharma.com]
- 3. This compound | 72811-73-5 [chemicalbook.com]
- 4. This compound | 72811-73-5 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. What is the mechanism of Torsemide? [synapse.patsnap.com]
4-(3'-Methylphenyl)amino-3-pyridinesulfonamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a key chemical intermediate, primarily recognized for its role in the synthesis of the potent loop diuretic, Torsemide.[1][2][3][4][5][6][7][8][9][10][11][12] Understanding the physical, chemical, and biological context of this compound is crucial for researchers in medicinal chemistry, process development, and pharmacology. This technical guide provides an in-depth overview of its core properties, synthesis, and the biological pathway of its primary derivative, offering a valuable resource for laboratory and development settings.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for handling, characterization, and process optimization.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(3-methylanilino)pyridine-3-sulfonamide | [6][13] |
| Synonyms | 4-(m-toluidino)pyridine-3-sulfonamide, Torsemide Impurity B, Torsemide Related Compound A | [6][11] |
| CAS Number | 72811-73-5 | [1][2][3][5][6][7][11][14][15] |
| Molecular Formula | C₁₂H₁₃N₃O₂S | [1][2][3][5][7][11][13][14][15] |
| Molecular Weight | 263.32 g/mol | [1][2][3][5][6][7][13][14][15] |
| Appearance | White to off-white solid | [1][3][4][7] |
| Melting Point | 162-164 °C | [1][9] |
| Boiling Point | 475.8 ± 55.0 °C (Predicted) | [4][9] |
| Density | 1.357 ± 0.06 g/cm³ (Predicted) | [1][4][6][9] |
| Solubility | Slightly soluble in DMSO and Methanol | [4][9] |
| pKa | 9.53 ± 0.60 (Predicted) | [4][9] |
| Polar Surface Area | 93.46 Ų | [1][6] |
Spectroscopic Data
| Type | Data | Reference(s) |
| ¹H NMR (d⁶-DMSO) | δ 2.30 (s, 3H, CH₃), δ 7.00-7.32 (m, 5H, Ar-H), δ 7.75-8.05 (br s, 2H, SO₂NH₂), δ 8.25 (d, 1H, Py-H), δ 8.68 (s, 1H, Py-H) | [1][3][6][7][8][9] |
| IR Spectroscopy | Characteristic peaks at ~3291 cm⁻¹ (N-H stretch) and ~1153 cm⁻¹ (S=O symmetric stretch). | [6] |
| Mass Spectrometry | Molecular ion (M+) at m/z 263.31 (calculated for C₁₂H₁₃N₃O₂S). | [6] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution of 4-chloro-3-pyridinesulfonamide with m-toluidine.[1][3][4][7][8][9]
Materials:
-
4-chloro-3-pyridinesulfonamide hydrochloride
-
m-toluidine
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
-
Activated carbon (Darco KB)
-
Celite
Procedure:
-
A 2L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser is charged with 500 mL of water and 100 g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride.[7][8][9]
-
To this suspension, 49.2 mL (0.46 mol) of m-toluidine is added at room temperature.[7][8][9]
-
The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).[7][8][9]
-
Upon completion, the mixture is cooled to room temperature.[7][8][9]
-
The pH of the reaction mixture is carefully adjusted to 7-8 with a saturated NaHCO₃ solution, causing the product to precipitate.[7][8][9]
-
The precipitate is isolated by vacuum filtration to yield a beige solid.[7][8][9]
-
For purification, the crude product is dissolved in 1.0 L of methanol at room temperature, and 25 g of activated carbon is added.[7][8][9]
-
The solution is refluxed for 30 minutes and then filtered while hot through a pad of celite to remove the activated carbon. The filter cake is rinsed with hot methanol.[7][8][9]
-
The filtrate is charged with 1.2 L of water and stirred for at least 1 hour at room temperature to precipitate the purified product.[7][8][9]
-
The final product is isolated by vacuum filtration, yielding a solid with a purity of ≥99.8% as determined by HPLC.[7][8][9]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a critical analytical technique for monitoring the synthesis reaction and assessing the purity of the final product. While a specific monograph for the intermediate may not be widely published, a general method can be derived from protocols used for its end-product, Torsemide.[16]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Zodiac 120 Å, 4.6 x 250 mm, 5 µm).[16]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detector at a wavelength relevant to the chromophores in the molecule (typically in the range of 254-290 nm).
-
Temperature: Ambient or controlled room temperature.
Biological Context: Mechanism of Action of Torsemide
As this compound is a direct precursor to Torsemide, its biological relevance is best understood through the mechanism of action of this potent diuretic. Torsemide exerts its effect primarily in the kidneys, specifically in the thick ascending limb of the Loop of Henle.[17][18][19][20]
The primary molecular target of Torsemide is the Na⁺/K⁺/2Cl⁻ cotransporter located on the luminal membrane of the epithelial cells in this nephron segment.[17][18][19] By inhibiting this transporter, Torsemide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to an increased concentration of these electrolytes in the urine.[17][18]
The elevated solute concentration in the tubular fluid creates an osmotic gradient that draws water into the tubules, preventing its reabsorption.[17] The result is a significant increase in the excretion of water, sodium, and chloride, leading to a potent diuretic effect.[18][19] This reduction in extracellular fluid volume is beneficial in treating conditions such as edema associated with heart failure, renal disease, and hepatic disease, as well as hypertension.[1][19]
Visualizations
Synthesis Workflow
Caption: Synthesis and purification workflow.
Mechanism of Action of Torsemide
Caption: Torsemide's inhibitory action.
References
- 1. Torsemide: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. Clinical pharmacology of torasemide, a new loop diuretic | Semantic Scholar [semanticscholar.org]
- 4. Torasemide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 72811-73-5 | Benchchem [benchchem.com]
- 7. This compound | 72811-73-5 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound CAS#: 72811-73-5 [m.chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. prudencepharma.com [prudencepharma.com]
- 12. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]
- 13. 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide [lgcstandards.com]
- 14. GSRS [precision.fda.gov]
- 15. 72811-73-5 this compound AKSci P837 [aksci.com]
- 16. Process For The Purification Of Torsemide [quickcompany.in]
- 17. What is the mechanism of Torsemide? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Unveiling the Profile of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a pyridine derivative with the CAS Number 72811-73-5.[1] Primarily recognized as a key intermediate in the synthesis of the loop diuretic Torsemide, its intrinsic biological activities are not extensively documented in publicly available literature.[1][2][3] This document synthesizes the available information on its chemical properties, and established synthesis protocols. Furthermore, it explores the broader context of the biological activities exhibited by the pyridine-sulfonamide scaffold, offering insights into the potential, yet unconfirmed, pharmacological profile of this specific molecule.
Chemical and Physical Properties
This compound is a white to off-white solid.[1][4] Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 72811-73-5 | [1][3] |
| Molecular Formula | C₁₂H₁₃N₃O₂S | [1][3] |
| Molecular Weight | 263.32 g/mol | [1][3] |
| Melting Point | 162-164 °C | [1][4] |
| Appearance | White to Off-White Solid | [1][4] |
| Boiling Point (Predicted) | 475.8±55.0 °C | [1] |
| Density (Predicted) | 1.357±0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Synthesis of this compound
The compound is synthesized via a nucleophilic aromatic substitution reaction.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is as follows:[1]
-
Reaction Setup: A 2-liter, three-neck flask is equipped with a mechanical stirrer, a thermometer, and a condenser.
-
Charging of Reactants: The flask is charged with 500 ml of water and 100g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride. To this suspension, 49.2 ml (0.46 mol) of m-toluidine is added at room temperature.[1]
-
Reaction Conditions: The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).[1]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The pH of the reaction is carefully adjusted to 7-8 with a saturated solution of sodium bicarbonate (approximately 1.1 L).[1]
-
Precipitation and Filtration: The product precipitates out and is isolated by vacuum filtration as a beige solid.[1]
-
Purification: The crude product is dissolved in 1.0 L of methanol at room temperature, and 25g of activated charcoal (Darco KB) is added. The solution is refluxed for 30 minutes and then filtered while hot through a pad of celite to remove the activated charcoal. The filter cake is rinsed with 200 ml of hot methanol.[1]
-
Recrystallization and Final Product: To the filtrate, 1.2 L of water is added, and the mixture is stirred for a minimum of 1 hour at room temperature. The precipitated product is isolated by vacuum filtration to yield a solid with a purity of approximately 99.8%.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Activity
Role as a Torsemide Intermediate
This compound is a crucial intermediate in the manufacturing of Torsemide, a potent loop diuretic used in the treatment of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the management of hypertension. The synthesis of Torsemide involves the reaction of this compound with isopropyl isocyanate in the presence of a base like triethylamine.[5][6]
Potential Biological Activities of the Pyridine-Sulfonamide Scaffold
The pyridine-sulfonamide moiety is a recognized pharmacophore present in a variety of biologically active compounds. Research into derivatives of this scaffold has revealed a wide spectrum of activities, suggesting that this compound could possess intrinsic biological properties, although this remains to be experimentally verified.
The following table summarizes the observed biological activities of various pyridine-sulfonamide derivatives.
| Biological Activity | Target/Mechanism | Example Compound(s) | IC₅₀/Kᵢ Values | Reference |
| Anticancer | VEGFR-2 Inhibition | Sulfonamide-linked Schiff bases and 1,5-diaryl-1,2,4-triazole-tethered sulfonamides | GI₅₀: 1.06-8.92 µM against various cancer cell lines; IC₅₀: 26.3 nM for VEGFR-2 | [7] |
| Carbonic Anhydrase (CA) Inhibition (cancer-associated isoforms hCA IX and hCA XII) | 4-Substituted Pyridine-3-sulfonamides | Kᵢ: 137 nM for hCA IX; 91 nM for hCA XII | [8] | |
| Tubulin Polymerization Inhibition | Sulfonamide-functionalized pyridine carbothioamides | IC₅₀: 1.2-9.1 µM against various cancer cell lines | ||
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Pyridine acyl sulfonamide derivatives | IC₅₀: 0.8 µM | |
| Carbonic Anhydrase (CA) I & II | Pyrazolo[4,3-c]pyridine sulfonamides | Potent inhibition with Kᵢ values lower than the reference drug Acetazolamide for some derivatives. | [9][10] | |
| α-Glucosidase | Pyridine 2,4,6-tricarbohydrazide derivatives | IC₅₀: 25.6 µM | [11] | |
| Antiviral | Hsp90α Protein Inhibition | Pyridine-based benzothiazole and benzimidazole incorporating sulfonamides | IC₅₀: 4.48 µg/mL and 10.24 µg/mL | [12] |
| Antimicrobial | Dihydrofolate Reductase Inhibition | Pyridine-based benzothiazole and benzimidazole incorporating sulfonamides | Higher inhibition zone than sulfadiazine and gentamicin against Klebsiella pneumoniae. | [12] |
Hypothesized Signaling Pathway: COX-2 Inhibition
Based on the demonstrated activity of related pyridine acyl sulfonamide derivatives as COX-2 inhibitors, a potential mechanism of action for this class of compounds involves the arachidonic acid cascade. Inhibition of COX-2 would block the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Caption: Potential signaling pathway modulated by pyridine-sulfonamide derivatives.
Experimental Protocols for Biological Assays
While specific assay results for this compound are not available, the following are generalized protocols for assessing the types of biological activities exhibited by the broader pyridine-sulfonamide class.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits.
-
Reagent Preparation: Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve a range of desired test concentrations.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing COX assay buffer, a fluorescent probe, and a cofactor.
-
Enzyme and Inhibitor Incubation: Add the human recombinant COX-2 enzyme to the wells, followed by the addition of the test compound dilutions or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. Incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Measure the fluorescence kinetically using a fluorescence plate reader at an excitation/emission wavelength pair (e.g., 535/587 nm). The rate of increase in fluorescence is proportional to COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[13]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) dissolved in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value from the dose-response curve.[14]
Conclusion
This compound is a well-characterized chemical intermediate with a clearly defined role in the synthesis of the diuretic drug Torsemide. While its own biological activity profile has not been extensively investigated, the prevalence of diverse and potent biological activities within the broader class of pyridine-sulfonamide derivatives suggests that it may possess untapped pharmacological potential. The information and protocols provided in this guide serve as a foundational resource for researchers interested in further exploring the biological and therapeutic applications of this compound and its analogues. Future in-depth studies are warranted to elucidate its specific interactions with biological targets and to determine if it holds promise as a therapeutic agent in its own right.
References
- 1. This compound | 72811-73-5 [chemicalbook.com]
- 2. 4-(3-Methylphenyl)amino-3-pyridinesulfonamide at Best Price [niksanpharmaceutical.co.in]
- 3. scbt.com [scbt.com]
- 4. This compound | 72811-73-5 | Benchchem [benchchem.com]
- 5. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]
- 6. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine sulfonamide as a small key organic molecule for the potential treatment of type-II diabetes mellitus and Alzheimer's disease: In vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Torsemide from 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Torsemide, a loop diuretic, from the key intermediate 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. The methodologies outlined are based on established and patented chemical processes, offering robust and reproducible routes to this active pharmaceutical ingredient (API).
Introduction
Torsemide, chemically known as 1-isopropyl-3-[(4-m-toluidino-3-pyridyl) sulfonyl] urea, is a potent diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension.[1][2] The synthesis of Torsemide from this compound is a critical step in its commercial production. This document details two primary synthetic strategies: reaction with isopropyl isocyanate and reaction with a carbamate derivative, providing protocols and comparative data for each.
Synthetic Strategies
The conversion of this compound to Torsemide involves the formation of a sulfonylurea linkage. This is typically achieved through two main pathways:
-
Reaction with Isopropyl Isocyanate: This is a common and direct method where the sulfonamide is reacted with isopropyl isocyanate in the presence of a base.[1][3][4]
-
Reaction with Phenyl Isopropylcarbamate: This alternative approach utilizes a carbamate reagent, often in the presence of a lithium base, to form a stable lithium salt of Torsemide which can then be acidified.[5]
The choice of synthetic route can influence reaction conditions, yield, purity, and the overall cost-effectiveness of the process.
Experimental Protocols
Protocol 1: Synthesis of Torsemide using Isopropyl Isocyanate and Triethylamine
This protocol is adapted from a process that emphasizes ease of execution and high yield.[1][3]
Materials:
-
This compound
-
Acetonitrile
-
Triethylamine (TEA)
-
Isopropyl isocyanate
-
Hydrochloric acid (for pH adjustment)
-
Acetonitrile:water mixture (for washing and trituration)
Procedure:
-
In a suitable reaction vessel, suspend this compound (1 equivalent) in acetonitrile.
-
Add triethylamine (a molar excess) to the suspension.
-
Slowly add isopropyl isocyanate (a slight molar excess) dropwise to the mixture while maintaining the temperature.
-
Heat the reaction mixture to approximately 40°C and stir until all reactants have dissolved (typically 45-90 minutes).[1][3]
-
Cool the mixture to room temperature and continue stirring for an additional 1.5 to 2.5 hours.[1][3]
-
Adjust the pH of the mixture to approximately 4.3 with hydrochloric acid while warming the mixture to about 35°C.[1][3]
-
Cool the mixture back to room temperature to allow for product precipitation.
-
Filter the crude Torsemide and wash it with a 1:1 mixture of acetonitrile and water.[3]
-
For further purification, triturate the wet product in a 5:1 acetonitrile:water mixture at 60°C for 30 minutes.[3]
-
Filter the purified product, wash with a 5:1 acetonitrile:water mixture, and dry under vacuum at 50°C.[3]
Protocol 2: Synthesis of Torsemide using Isopropyl Isocyanate and an Alkali Carbonate
This method avoids the use of triethylamine, which can be advantageous from a process safety and environmental perspective.[4]
Materials:
-
This compound
-
Acetone
-
Sodium carbonate
-
Isopropyl isocyanate
-
Water
-
Acetic acid (for acidification)
Procedure:
-
Charge a reaction flask with this compound (1 equivalent), sodium carbonate (1 equivalent), and acetone.[4]
-
Add isopropyl isocyanate (a slight molar excess) to the mixture.[4]
-
Heat the reaction mixture to reflux and maintain until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).[4]
-
Cool the reaction mixture and filter to recover the alkali torsemide salt.
-
Dissolve the alkali torsemide salt in water.
-
Acidify the aqueous solution with acetic acid to precipitate Torsemide.[4]
-
Filter the precipitated product, wash with water, and dry.
Protocol 3: Synthesis of Torsemide via a Lithium Intermediate using Phenyl Isopropylcarbamate
This process proceeds through a stable lithium salt of Torsemide, which can facilitate purification and yield a highly pure final product.[5]
Materials:
-
This compound
-
Phenyl isopropylcarbamate
-
Lithium hydroxide (or another lithium base)
-
Water
-
An organic solvent (e.g., acetone, isopropanol)
-
Acid for final precipitation (e.g., sulfuric acid)
Procedure:
-
React this compound with phenyl isopropylcarbamate in the presence of a lithium base such as lithium hydroxide, in a mixture of water and an organic solvent.[5] The molar ratio of the sulfonamide to the carbamate is typically between 1:1 and 1:3.[5][6]
-
The lithium salt of Torsemide will precipitate from the reaction mixture.
-
Isolate the solid lithium torsemide by filtration.
-
The isolated lithium salt can be further purified by recrystallization or trituration if necessary.[5]
-
To obtain the final product, suspend the lithium torsemide salt in water and acidify to precipitate the highly pure Torsemide.[5]
-
Filter the product, wash with water, and dry.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Torsemide Synthesis
| Parameter | Protocol 1 (Isocyanate/TEA) | Protocol 2 (Isocyanate/Carbonate) | Protocol 3 (Carbamate/Lithium Base) |
| Starting Material | This compound | This compound | This compound |
| Reagent | Isopropyl isocyanate | Isopropyl isocyanate | Phenyl isopropylcarbamate |
| Base | Triethylamine | Sodium carbonate | Lithium hydroxide |
| Solvent | Acetonitrile | Acetone | Water/Organic Solvent |
| Temperature | 40°C, then Room Temp. | Reflux | Not specified, likely ambient to moderate |
| Reaction Time | ~4 hours | To completion (monitored) | Not specified |
| Crude Yield | ~81.5%[1][3] | Not specified | High (qualitative) |
| Purity | 98% - 99.9%[1][3] | >98%[4] | Highly pure[5] |
Visualizations
Reaction Pathway
The following diagram illustrates the general synthetic pathway from this compound to Torsemide.
Caption: General synthesis of Torsemide.
Experimental Workflow
This diagram outlines the key steps in a typical synthesis and purification process for Torsemide.
Caption: Torsemide synthesis workflow.
References
- 1. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]
- 2. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]
- 3. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]
- 4. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]
- 5. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]
- 6. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]
Application Note: HPLC Analysis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
Introduction
4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a key intermediate in the synthesis of Torasemide, a loop diuretic.[1][2][3] Its purity and quantification are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This application note presents a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The physicochemical properties of the compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N₃O₂S | [1][3][4][5] |
| Molecular Weight | 263.32 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | [1][2] |
| CAS Number | 72811-73-5 | [1][3][5] |
| Purity (typical) | ≥ 98% | [6] |
Experimental Protocol
This protocol outlines the necessary steps for the quantitative determination of this compound using HPLC with UV detection.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
This compound reference standard (purity ≥ 99%).
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Run Time | 15 minutes |
Preparation of Solutions
a. Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
b. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a 50:50 mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the 50:50 acetonitrile/water mixture.
c. Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Follow steps 2-5 as described for the standard solution preparation.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Analysis and Data Processing
-
Inject the blank (50:50 acetonitrile/water), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC analysis.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of inputs and outputs for the HPLC method.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection and Quantification of Torsemide Impurity B
Introduction
Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension. As with any active pharmaceutical ingredient (API), the purity of Torsemide is critical to its safety and efficacy. Torsemide Impurity B, chemically known as 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide, is a known related substance that can arise during synthesis or degradation.[1][2] Regulatory guidelines necessitate the accurate detection and quantification of such impurities to ensure the quality of the final drug product.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detection for the sensitive and specific analysis of Torsemide Impurity B in bulk drug substances and pharmaceutical formulations. The described protocol is based on established and validated analytical procedures.[3][4]
Analytical Principle
The method employs reversed-phase HPLC to separate Torsemide from its impurities. A C18 stationary phase is utilized with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier. This allows for the effective separation of compounds with varying polarities. Detection is achieved using a UV detector at a wavelength where both Torsemide and Impurity B exhibit significant absorbance. For enhanced specificity and lower detection limits, a mass spectrometer can be used in conjunction with the HPLC system (LC-MS).[3][4]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. An optional single quadrupole or tandem mass spectrometer can be used for LC-MS analysis.
-
Column: Zorbax SB C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[3]
-
Chemicals and Reagents:
-
Torsemide Reference Standard (RS)
-
Torsemide Impurity B Reference Standard (also known as Torsemide Related Compound A)[2]
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mM ammonium formate solution in water and adjust the pH to 2.5 with formic acid.[3][4]
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (Torsemide): Accurately weigh and dissolve an appropriate amount of Torsemide RS in the diluent to obtain a concentration of 1.0 mg/mL.
-
Standard Stock Solution (Impurity B): Accurately weigh and dissolve an appropriate amount of Torsemide Impurity B RS in the diluent to obtain a concentration of 0.1 mg/mL.
-
Working Standard Solution (for LC-UV): Prepare a solution containing 0.1 mg/mL of Torsemide and an appropriate concentration of Impurity B (e.g., 1 µg/mL) by diluting the stock solutions with the diluent.
-
Working Standard Solution (for LC-MS): Further dilute the working standard solution to achieve lower concentrations suitable for the sensitivity of the mass spectrometer (e.g., 1 µg/mL for Torsemide and 0.1 µg/mL for Impurity B).[4]
-
Sample Preparation: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the diluent to achieve a nominal Torsemide concentration of 0.1 mg/mL. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[4]
Chromatographic and Spectrometric Conditions
| Parameter | LC-UV Method | LC-MS Method |
| Column | Zorbax SB C18 (250 x 4.6 mm, 5 µm) | Zorbax SB C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Formate (pH 2.5) B: Acetonitrile | A: 10 mM Ammonium Formate (pH 2.5) B: Acetonitrile |
| Gradient | Refer to a suitable gradient program | Refer to a suitable gradient program |
| Flow Rate | 1.0 mL/min[3][4] | 1.0 mL/min[3][4] |
| Column Temp. | 25 °C[3][4] | 25 °C[3][4] |
| Injection Vol. | 30 µL | 10 µL |
| UV Detection | 290 nm[3][4] | N/A |
| MS Detector | N/A | Electrospray Ionization (ESI), Positive Mode |
| Monitored Ions | N/A | [M+H]⁺: m/z 264 for Impurity B[4] |
Data Presentation
The following tables summarize the quantitative data from a validated method for the analysis of Torsemide and its impurities, including Impurity B (referred to as R2 in the source).[3][4][5]
Table 1: Method Validation Parameters for LC-UV Analysis
| Parameter | Torsemide | Impurity B (R2) |
| Linearity Range (µg/mL) | 70 - 130 | 0.1 - 10 |
| Correlation Coefficient (r) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.03 | 0.04 |
| LOQ (µg/mL) | 0.10 | 0.12 |
| Recovery (%) | 98.0 - 102.0 | 95.8 - 104.9 |
| Precision (RSD %) | < 2.0 | < 5.0 |
Table 2: Method Validation Parameters for LC-MS Analysis
| Parameter | Torsemide | Impurity B (R2) |
| Linearity Range (µg/mL) | 0.7 - 1.3 | 0.01 - 1.0 |
| Correlation Coefficient (r) | > 0.998 | > 0.998 |
| LOD (µg/mL) | 0.003 | 0.004 |
| LOQ (µg/mL) | 0.01 | 0.01 |
| Recovery (%) | 97.5 - 102.5 | 96.0 - 104.5 |
| Precision (RSD %) | < 3.0 | < 5.6 |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analysis of Torsemide Impurity B.
Conclusion
The described HPLC-UV and LC-MS methods are suitable for the routine quality control analysis of Torsemide Impurity B in pharmaceutical manufacturing. These methods are specific, sensitive, accurate, and precise, meeting the stringent requirements of regulatory bodies. The LC-MS method offers higher sensitivity for the detection of trace-level impurities.[3] Forced degradation studies have shown that Torsemide Impurity B is a significant degradation product under hydrolytic conditions, highlighting the importance of this analytical method in stability testing.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Torasemide EP Impurity B | 72811-73-5 | SynZeal [synzeal.com]
- 3. Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Secure Verification [technorep.tmf.bg.ac.rs]
- 7. Secure Verification [farfar.pharmacy.bg.ac.rs]
Application Notes and Protocols: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a pyridine derivative with the chemical formula C₁₂H₁₃N₃O₂S.[1] It is primarily recognized as a key intermediate in the synthesis of Torsemide, a loop diuretic used to treat hypertension and edema.[1][2][3][4] In the pharmaceutical industry, it is also classified as Torsemide Impurity B or Torsemide Related Compound A, making it a critical reference standard for ensuring the quality and purity of the final Torsemide drug product.[1][5][6][7] This document provides detailed application notes and protocols for the use of this compound as a pharmaceutical reference standard.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.
| Property | Value | Reference |
| CAS Number | 72811-73-5 | [1][2] |
| Molecular Formula | C₁₂H₁₃N₃O₂S | [1][2][3] |
| Molecular Weight | 263.32 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 162-164 °C | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2][8] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][8] |
Application as a Pharmaceutical Reference Standard
The primary application of this compound as a reference standard is in the quality control of Torsemide.[1] It is used to identify and quantify the corresponding impurity in batches of the active pharmaceutical ingredient (API) and final drug product. This ensures that the levels of this impurity are within the acceptable limits set by regulatory authorities.
Key Applications:
-
Impurity Profiling: Used to develop and validate analytical methods for the detection and quantification of Torsemide Impurity B.
-
Method Validation: Essential for validating the specificity, linearity, accuracy, and precision of chromatographic methods (e.g., HPLC) used for routine quality control of Torsemide.[7]
-
Quality Control: Employed as a reference standard in routine analysis of Torsemide raw materials and finished products to ensure they meet purity specifications.[1]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of 4-Chloropyridine-3-sulfonamide hydrochloride with 3-Methylaniline (m-toluidine).[2][9]
Materials:
-
4-chloro-3-pyridinesulfonamide hydrochloride
-
m-toluidine
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
-
Activated Carbon (e.g., Darco KB)
-
Celite
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, suspend 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol) in water (500 ml).[2][9]
-
Add m-toluidine (49.2 ml, 0.46 mol) to the suspension at room temperature.[2][9]
-
Heat the reaction mixture to 90°C for a minimum of 3 hours, monitoring the reaction progress by HPLC.[2][9]
-
After completion, cool the mixture to room temperature.[2][9]
-
Carefully adjust the pH of the reaction mixture to 7-8 with a saturated NaHCO₃ solution to precipitate the product.[2][9]
-
Dissolve the crude product in methanol (1.0 L) at room temperature and add activated carbon (25g).[2][9]
-
Reflux the solution for 30 minutes and then filter through a pad of celite while still hot to remove the activated carbon. Rinse the filter cake with hot methanol (200 ml).[2][9]
-
Add water (1.2 L) to the filtrate and stir for at least 1 hour at room temperature to precipitate the purified product.[2][9]
-
Isolate the final product by vacuum filtration to obtain a solid with high purity.[2][9]
References
- 1. This compound | 72811-73-5 | Benchchem [benchchem.com]
- 2. This compound | 72811-73-5 [chemicalbook.com]
- 3. 4-(3-Methylphenyl)amino-3-pyridinesulfonamide at Best Price [niksanpharmaceutical.co.in]
- 4. scbt.com [scbt.com]
- 5. store.usp.org [store.usp.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Torasemide EP Impurity B | 72811-73-5 | SynZeal [synzeal.com]
- 8. This compound CAS#: 72811-73-5 [m.chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution for Pyridinesulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinesulfonamides are a prominent structural motif in a vast array of pharmacologically active compounds, playing a crucial role in medicinal chemistry and drug discovery. The synthesis of these compounds is of significant interest, and one of the most powerful and versatile methods for their preparation is the nucleophilic aromatic substitution (SNAr) reaction. This application note provides detailed protocols and quantitative data for the synthesis of pyridinesulfonamides via SNAr, focusing on the reaction of halopyridines with sulfonamides or the reaction of pyridinesulfonyl halides with amines.
The SNAr reaction on the pyridine ring is particularly effective at the 2- and 4-positions, which are activated by the electron-withdrawing nature of the ring nitrogen. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The choice of leaving group, nucleophile, solvent, and base are all critical parameters that influence the reaction's efficiency and yield. Fluoropyridines are often more reactive than their chloro- or bromo- counterparts, which can allow for milder reaction conditions.
Reaction Workflow
The general workflow for the synthesis of pyridinesulfonamides via SNAr can be visualized as a straightforward process from starting materials to the final product, encompassing reaction setup, execution, and product workup.
Application Notes and Protocols for Impurity Profiling of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a critical intermediate in the synthesis of the diuretic drug Torasemide.[1][2][3] Consequently, it is also classified as Torsemide Impurity B or Torsemide Related Compound A.[4][5] The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive impurity profiling of this compound, covering potential process-related impurities and degradation products.
Potential Impurities
Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation of the compound itself. A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.
Process-Related Impurities
The synthesis of this compound typically involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine.[1] Potential impurities arising from this process include unreacted starting materials and byproducts from side reactions. The subsequent conversion of this intermediate to Torsemide can also introduce impurities if the reaction is incomplete or if side reactions occur.
A list of potential process-related impurities, many of which are also classified as Torsemide impurities, is provided in the table below.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |
| Torasemide Impurity A (Free Base) | 72810-61-8 | C₁₃H₁₁N₃O₃S | 289.31 |
| Torasemide Impurity C | 58155-35-4 | C₁₅H₁₈N₄O₃S | 334.39 |
| Torasemide Impurity D | 160972-33-8 | C₁₇H₂₂N₄O₃S | 362.45 |
| Torasemide Impurity E | 72810-57-2 | C₁₅H₁₇N₃O₄S | 335.38 |
| 4-chloro-3-pyridinesulfonamide | 33263-43-3 | C₅H₅ClN₂O₂S | 208.62 |
| m-toluidine | 108-44-1 | C₇H₉N | 107.15 |
Degradation Products
Forced degradation studies on the final API, Torasemide, have shown that this compound (referred to as degradation product R2 in some studies) is a major degradation product under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions.[6][7][8][9][10] This indicates that the primary degradation pathway for Torasemide involves the cleavage of the sulfonylurea moiety to yield the sulfonamide intermediate. Therefore, when assessing the stability of this compound itself, it is important to consider further degradation of the sulfonamide and pyridine rings under harsh conditions.
Analytical Protocols
A validated, stability-indicating analytical method is essential for the accurate and precise quantification of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred techniques.
HPLC-UV Method for Impurity Profiling
This protocol outlines a gradient HPLC-UV method for the separation and quantification of this compound and its potential impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax SB C18, 250 x 4.6 mm, 5 µm or equivalent |
| Mobile Phase A | 10 mM Ammonium formate, pH 2.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | See table below |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 20 µL |
| UV Detection | 290 nm |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard and each known impurity in a diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a desired concentration (e.g., 100 µg/mL for the main compound and 1 µg/mL for impurities).
-
Test Sample Solution: Accurately weigh and dissolve the test sample of this compound in the diluent to obtain a concentration of approximately 1 mg/mL.
LC-MS/MS Method for Identification and Trace Analysis
For the identification and quantification of impurities at trace levels, a more sensitive and selective LC-MS/MS method is recommended.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3, 100 x 2.1 mm, 5.0 µm or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Methanol |
| Isocratic | 40% A : 60% B |
| Flow Rate | 0.2 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 250°C |
| Capillary Voltage | 3.5 kV |
MRM Transitions:
The following table provides hypothetical yet representative m/z transitions for the parent compound and potential impurities. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 262.1 | 182.1, 154.1 |
| Torasemide Impurity A | 288.1 | 224.1, 182.1 |
| Torasemide Impurity C | 333.1 | 262.1, 182.1 |
| Torasemide Impurity D | 361.1 | 262.1, 182.1 |
| Torasemide Impurity E | 334.1 | 262.1, 182.1 |
Data Presentation
The following table summarizes the expected chromatographic and mass spectrometric data for this compound and its key impurities based on the provided HPLC-UV method. Relative Retention Time (RRT) is calculated with respect to this compound.
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) | UV λmax (nm) |
| 4-chloro-3-pyridinesulfonamide | ~ 5.2 | ~ 0.45 | ~ 275 |
| m-toluidine | ~ 7.8 | ~ 0.68 | ~ 285 |
| This compound | ~ 11.5 | 1.00 | ~ 290 |
| Torasemide Impurity A | ~ 12.8 | ~ 1.11 | ~ 288 |
| Torasemide Impurity E | ~ 13.5 | ~ 1.17 | ~ 288 |
| Torasemide Impurity C | ~ 14.2 | ~ 1.23 | ~ 288 |
| Torasemide Impurity D | ~ 15.1 | ~ 1.31 | ~ 288 |
| Torasemide | ~ 16.5 | ~ 1.43 | ~ 288 |
Visualizations
Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway and origin of impurities.
Experimental Workflow for Impurity Profiling
Caption: Step-by-step analytical workflow.
Logical Relationship of Key Compounds
Caption: Interrelation of the target compound and related substances.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. uspnf.com [uspnf.com]
- 4. Torasemide EP Impurity B | 72811-73-5 | SynZeal [synzeal.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Secure Verification [technorep.tmf.bg.ac.rs]
- 7. tandfonline.com [tandfonline.com]
- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a key intermediate in the synthesis of the loop diuretic, Torsemide. This document details its physicochemical properties, synthesis protocols, and its role in drug development.
Chemical and Physical Properties
This compound is a pyridine derivative with the molecular formula C12H13N3O2S.[1] It is also known as Torsemide Impurity B or Torsemide Related Compound A.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 72811-73-5 | [1][2] |
| Molecular Formula | C12H13N3O2S | [1][2][3] |
| Molecular Weight | 263.32 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 162-164 °C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like hot methanol and DMSO. | [4] |
| Purity | ≥ 98% (HPLC) | [4] |
Application in Drug Synthesis
The primary and well-documented application of this compound is as a crucial intermediate in the manufacturing of Torsemide.[1][2][3][4][5] Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, or hepatic disease, and for the treatment of hypertension.
The synthesis of Torsemide from this intermediate involves the reaction of the sulfonamide group with isopropyl isocyanate.
Caption: Synthetic pathway from starting materials to Torsemide, highlighting the role of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine.[4][6][7][8]
Materials:
-
4-chloro-3-pyridinesulfonamide hydrochloride
-
m-toluidine
-
Water
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Methanol (MeOH)
-
Activated Carbon (e.g., Darco KB)
-
Celite
Equipment:
-
2 L three-neck flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
Vacuum filtration apparatus
-
HPLC system for reaction monitoring
Procedure:
-
Reaction Setup: In a 2 L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add 500 ml of water and 100 g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride to create a suspension.[4][7][8]
-
Addition of Reactant: At room temperature, add 49.2 ml (0.46 mol) of m-toluidine to the suspension.[4][7][8]
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature for a minimum of 3 hours.[4][7][8] Monitor the progress of the reaction by HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the reaction mixture to 7-8 using a saturated NaHCO3 solution (approximately 1.1 L).[4][7]
-
Isolation: The product will precipitate out of the solution. Isolate the beige solid by vacuum filtration.
-
Purification:
-
Dissolve the wet solid in 1.0 L of methanol at room temperature.
-
Add 25 g of activated carbon (Darco KB) to the solution.
-
Reflux the solution for 30 minutes.
-
Filter the hot solution through a pad of celite to remove the activated carbon, and rinse the celite with 200 ml of hot methanol.
-
To the filtrate, add 1.2 L of water and stir for at least 1 hour at room temperature to precipitate the purified product.
-
-
Final Product: Isolate the purified product by vacuum filtration to obtain a solid with a purity of approximately 99.8%.[4][7]
References
- 1. This compound | 72811-73-5 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. GSRS [precision.fda.gov]
- 4. syntheticmolecules.in [syntheticmolecules.in]
- 5. prudencepharma.com [prudencepharma.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. This compound | 72811-73-5 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Quality Control Testing of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quality control testing of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a key intermediate in the synthesis of the diuretic drug Torasemide.[1][2][3] It is also known as Torsemide Impurity B or Torsemide Related Compound A.[4][5][6][7][8] Adherence to these protocols will ensure the quality, purity, and consistency of this critical raw material, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
Physicochemical Properties and Specifications
A summary of the key physicochemical properties and typical quality control specifications for this compound is presented below.
| Parameter | Specification | Reference Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identification | The retention time of the major peak in the sample chromatogram corresponds to that of the standard chromatogram. | HPLC |
| Purity (by HPLC) | ≥ 99.0% | HPLC |
| Individual Impurity | ≤ 0.3% | HPLC |
| Loss on Drying | ≤ 0.5% | USP <731> |
| Water Content | ≤ 0.5% | USP <921> (Karl Fischer) |
| Residue on Ignition | ≤ 0.2% | USP <281> |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Identification, Purity, and Assay
This method is designed for the separation and quantification of this compound and its process-related impurities. The method is based on reverse-phase chromatography with UV detection, adapted from established methods for Torasemide and its impurities.[9][10]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.5) in a 50:50 v/v ratio |
| Flow Rate | 1.3 mL/min |
| Detection Wavelength | 288 nm |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Injection Volume | 20 µL |
Reagent and Sample Preparation:
-
Phosphate Buffer (pH 3.5): Prepare a solution of monobasic potassium phosphate in water (e.g., 2.72 g/L). Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the filtered Phosphate Buffer and HPLC-grade acetonitrile in a 50:50 volume ratio. Degas before use.
-
Standard Solution (0.4 mg/mL): Accurately weigh about 40 mg of this compound Reference Standard (RS) into a 100 mL volumetric flask. Add the mobile phase to about half the volume, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Sample Solution (0.4 mg/mL): Accurately weigh about 40 mg of the this compound sample into a 100 mL volumetric flask. Prepare the solution as described for the Standard Solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mobile phase as a blank.
-
Inject the Standard Solution and record the chromatogram. The retention time for this compound should be approximately 6 minutes.[9]
-
Inject the Sample Solution and record the chromatogram.
-
Identification: The retention time of the principal peak in the chromatogram of the Sample Solution must match that of the Standard Solution.
-
Purity Calculation: Calculate the percentage of each impurity by the area normalization method. The purity of the substance is calculated by subtracting the sum of the percentages of all impurities from 100%.
Loss on Drying (LOD)
This test determines the amount of volatile matter, including water, that is removed under specified conditions. The procedure is based on the USP General Chapter <731>.[11][12][13]
Apparatus:
-
Shallow, glass-stoppered weighing bottle.
-
Drying oven capable of maintaining a temperature of 105 ± 2 °C.
-
Desiccator.
Procedure:
-
Pre-dry a clean, tared, glass-stoppered weighing bottle for 30 minutes at 105 °C. Allow it to cool to room temperature in a desiccator and weigh it accurately.
-
Transfer approximately 1 to 2 g of the sample to the weighing bottle and weigh accurately.
-
Distribute the sample as evenly as possible in a thin layer.
-
Place the loaded bottle in the drying oven, remove the stopper, and place the stopper in the oven as well.
-
Dry the sample at 105 °C for 2 hours.
-
After drying, promptly close the bottle, transfer it to a desiccator, allow it to cool to room temperature, and weigh.
-
Calculate the percentage loss on drying using the following formula:
% LOD = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100
Water Content by Karl Fischer Titration
This method provides a specific determination of water content and is based on the reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a suitable base.[7][14] This protocol is a general guideline; specific instrument parameters should be set according to the manufacturer's instructions.
Apparatus:
-
Automatic Karl Fischer Titrator (volumetric or coulometric).
Reagents:
-
Karl Fischer reagent (commercially available).
-
Anhydrous methanol or other suitable solvent.
Procedure:
-
Standardize the Karl Fischer reagent using a known amount of water or a certified water standard.
-
Add a suitable amount of anhydrous solvent to the titration vessel and titrate to a stable endpoint to neutralize any residual water.
-
Accurately weigh a suitable amount of the this compound sample and quickly transfer it to the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Start the titration. The instrument will automatically stop at the endpoint.
-
The instrument software will calculate the percentage of water in the sample.
Residue on Ignition (Sulfated Ash)
This test measures the amount of residual substance not volatilized when the sample is ignited in the presence of sulfuric acid. It is an indicator of the inorganic impurity content. The procedure is based on the USP General Chapter <281>.[1][15]
Apparatus:
-
Porcelain or platinum crucible.
-
Muffle furnace capable of maintaining a temperature of 600 ± 50 °C.
-
Hot plate.
-
Desiccator.
Procedure:
-
Ignite a clean crucible in the muffle furnace at 600 ± 50 °C for 30 minutes. Cool in a desiccator and weigh accurately.
-
Accurately weigh 1 to 2 g of the sample into the crucible.
-
Moisten the sample with a small amount (approximately 1 mL) of concentrated sulfuric acid.
-
Heat gently on a hot plate until the substance is thoroughly charred.
-
After charring is complete, transfer the crucible to the muffle furnace and ignite at 600 ± 50 °C until all the carbon has been consumed.
-
Cool the crucible in a desiccator to room temperature and weigh accurately.
-
Calculate the percentage of residue on ignition using the following formula:
% Residue on Ignition = (Weight of Residue / Weight of Sample) x 100
Visualization of Workflows and Relationships
The following diagrams illustrate the logical flow of the quality control process and the relationship between the compound and its final product.
References
- 1. usp.org [usp.org]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. bepls.com [bepls.com]
- 4. jocpr.com [jocpr.com]
- 5. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 6. dl.icdst.org [dl.icdst.org]
- 7. Karl Fischer Titration in Pharmaceutical Industry [pharmaspecialists.com]
- 8. Torasemide EP Impurity B | 72811-73-5 | SynZeal [synzeal.com]
- 9. oaji.net [oaji.net]
- 10. researchgate.net [researchgate.net]
- 11. uspbpep.com [uspbpep.com]
- 12. pharmasciences.in [pharmasciences.in]
- 13. scribd.com [scribd.com]
- 14. Karl Fischer Reagent and Its Reactions | Pharmaguideline [pharmaguideline.com]
- 15. usp.org [usp.org]
Application Notes and Protocols: Spectroscopic Analysis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a key intermediate in the synthesis of the diuretic drug Torsemide.[1][2] As such, its purity and structural confirmation are of critical importance in pharmaceutical development and quality control. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The compound is also known as Torsemide Impurity B or Torsemide Related Compound A.[3][4]
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR and ¹³C NMR Data[1]
| Assignment | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
| Pyridine-H | 8.65 (s, 1H), 8.25 (d, J=5.9 Hz, 1H), 6.99 (d, J=5.9 Hz, 1H) | 152.68, 149.07, 147.33, 120.61, 107.85 |
| Phenyl-H | 7.33 (t, J=7.7 Hz, 1H), 7.15-7.03 (m, 3H) | 139.20, 138.12, 129.42, 126.03, 124.12, 123.02 |
| NH | 8.06 (s, 1H) | - |
| SO₂NH₂ | 7.76 (s, 2H) | - |
| CH₃ | 2.33 (s, 3H) | 20.90 |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3291 | N-H Stretch (amino group) | Medium-Strong |
| ~3400-3200 | N-H Stretch (sulfonamide) | Medium-Strong, Broad |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~2950-2850 | Aliphatic C-H Stretch (methyl) | Weak |
| ~1600, ~1475 | Aromatic C=C Bending | Medium-Strong |
| ~1330-1290 | Asymmetric SO₂ Stretch | Strong |
| ~1153 | Symmetric SO₂ Stretch | Strong |
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data[1]
| Parameter | Value |
| Ionization Mode | ESI |
| Calculated m/z [M+H]⁺ | 264.0728 |
| Found m/z [M+H]⁺ | 264.0793 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small cotton plug in the pipette to remove any particulate matter.
-
Final Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection coils (typically a height of ~4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
Protocol 2: NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Parameters (¹H NMR):
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 3-4 seconds
-
Spectral width: -2 to 12 ppm
-
-
Experiment: Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Parameters (¹³C NMR):
-
Number of scans: 1024 or more (as the sample is dilute)
-
Relaxation delay: 2 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: 0 to 200 ppm
-
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Protocol 3: Sample Preparation for IR Spectroscopy (KBr Pellet Method)
-
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
-
Procedure:
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the sample to the KBr and grind the mixture thoroughly to ensure homogeneity.
-
Transfer the powdered mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet and place it in the sample holder of the FTIR spectrometer.
-
Protocol 4: IR Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Acquire a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet with the sample in the spectrometer's sample compartment and acquire the sample spectrum.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction if necessary.
Diagrams
Experimental Workflow
Caption: Workflow for the spectroscopic analysis of the target compound.
Spectral Data Interpretation Logic
Caption: Logical relationship for spectral data interpretation.
References
Application Note: Chromatographic Separation of Torsemide and its Impurities
Introduction
Torsemide is a pyridine-sulfonylurea loop diuretic used in the treatment of edema associated with congestive heart failure, renal disease, and hepatic disease. It is also used to manage hypertension. The quality and safety of pharmaceutical products are paramount, necessitating the accurate identification and quantification of any impurities in the active pharmaceutical ingredient (API) and final dosage forms. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specify limits for various process-related and degradation impurities.[1] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for the separation and quantification of Torsemide and its related substances.[2][3]
Chromatographic Methods for Separation
Reverse-phase HPLC (RP-HPLC) is the predominant method for the analysis of Torsemide and its impurities. C18 columns are widely used as the stationary phase, offering good retention and separation of the moderately polar Torsemide and its related compounds.[2][3] The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate or ammonium formate) and an organic modifier like acetonitrile or methanol.[2][3] Gradient elution can be employed to effectively separate a wide range of impurities with varying polarities, while isocratic methods are suitable for simpler impurity profiles or routine quality control.[2][3] Detection is commonly performed using a UV detector at wavelengths ranging from 254 nm to 290 nm.[2][4]
Torsemide Impurities
Impurities in Torsemide can originate from the manufacturing process or from degradation of the drug substance over time. The United States Pharmacopeia (USP) lists several related compounds for Torsemide, including:
-
Torsemide Related Compound A: 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide.[1][5]
-
Torsemide Related Compound B: N-[(n-butylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide.[1][6]
-
Torsemide Related Compound C: N-[(ethylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide.[1][7]
-
Torsemide Related Compound E: 4-m-Tolyl-2H-pyrido[4,3-e][5][6]thiadiazin-3(4H)-one 1,1-dioxide.[8]
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have been conducted to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[2]
Quantitative Data Summary
The following table summarizes various reported chromatographic conditions for the separation of Torsemide and its impurities.
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| RP-HPLC | Zorbax C18 (250x4.6mm), 5µm | Phosphate buffer and Methanol (50:50 v/v), pH 3.5 | 1.3 | 288 | [2] |
| RP-HPLC | Inertsil ODS-3µm C18, 150mm × 4.6mm | Methanol, Acetonitrile, and Water (5:3:2 v/v/v) | 0.2 | 254 | [2] |
| RP-HPLC | µBondapak C18 | Acetonitrile and 0.05M Phosphate Buffer (pH 2.4) (70:30 v/v) | Not Specified | Not Specified | [3] |
| RP-HPLC | X terra C8 (4.6 x 150mm, 3.5µm) | Phosphate buffer and Acetonitrile (40:60 v/v), pH 3.5 | 0.8 | 288 | [4] |
| RP-HPLC | LiChrospher® C 18 (5µm, 250×4 mm) | Acetonitrile and Buffer (57.4:42.6 v/v) | 1.0 | 290 (Torsemide) | Not Specified in Snippet |
| UPLC | Zorbax SB-C18 (50 x 4.6 mm, 1.8 µm) | Binary Gradient Elution | Not Specified | 288 | Not Specified in Snippet |
Experimental Protocol: RP-HPLC Method for Torsemide and Impurities
This protocol is a representative example based on a common RP-HPLC method for the analysis of Torsemide in pharmaceutical dosage forms.[4]
1. Reagents and Materials
-
Torsemide Reference Standard (RS)
-
Torsemide Related Compound Reference Standards (as required)
-
Torsemide Tablets
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
2. Preparation of Solutions
-
Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a buffer solution. Adjust the pH to 3.5 with orthophosphoric acid.
-
Mobile Phase: Prepare a mixture of the phosphate buffer and acetonitrile in a 40:60 v/v ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.[4]
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Torsemide RS and transfer it to a 100 mL volumetric flask. Dissolve in 25 mL of the mobile phase and make up the volume with the mobile phase.[4]
-
Working Standard Solution: Prepare appropriate dilutions of the standard stock solution with the mobile phase to construct a calibration curve (e.g., 50-100 µg/mL).[4]
-
Sample Solution (from Tablets):
-
Weigh and finely powder 20 Torsemide tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Torsemide and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution.[4]
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
3. Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: X terra C8 (4.6 x 150mm, 3.5µm).[4]
-
Mobile Phase: Phosphate buffer (pH 3.5) and Acetonitrile (40:60 v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Detection Wavelength: 288 nm.[4]
-
Column Temperature: Ambient.
4. System Suitability Before sample analysis, perform system suitability tests by injecting the standard solution multiple times. The acceptance criteria typically include:
-
Tailing Factor: Not more than 2.0.
-
Theoretical Plates: A minimum number (e.g., >2000).
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.
5. Analysis Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph. Record the chromatograms and identify the peaks based on their retention times. Calculate the amount of Torsemide and any specified impurities in the sample by comparing the peak areas with those of the standard solutions.
Visualizations
Caption: Workflow for Chromatographic Analysis of Torsemide.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. scispace.com [scispace.com]
- 3. jpsbr.org [jpsbr.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Torsemide Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. store.usp.org [store.usp.org]
- 8. uspnf.com [uspnf.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
Welcome to the technical support center for the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction involves the coupling of 4-chloro-3-pyridinesulfonamide with 3-methylaniline in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is widely adopted due to its broad substrate scope and functional group tolerance.[2]
Q2: What are the critical parameters to control for optimal yield in a Buchwald-Hartwig amination for this synthesis?
A2: Several parameters are crucial for maximizing the yield and purity of the final product.[3] These include:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, most importantly, the phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required for activating the C-Cl bond on the pyridine ring.[4][5]
-
Base Selection: A strong, non-nucleophilic base is typically necessary. Sodium tert-butoxide (NaOtBu) is common, but if your starting materials have base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, often requiring higher temperatures or more active catalysts.[2][3][4]
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are standard. The solubility of all components is key to a homogeneous reaction mixture.[3][4]
-
Temperature: Reactions involving less reactive aryl chlorides often require elevated temperatures, typically in the range of 80-110 °C, to drive the reaction to completion.[3][4]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so all reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]
Q3: What are the most common side products and impurities I should expect?
A3: In the synthesis of this compound, several side products can form, complicating purification and reducing yield. Common impurities include:
-
Hydrodehalogenation: The chloro-group on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 3-pyridinesulfonamide. This can be suppressed by using bulkier ligands.[3]
-
Diarylation: The primary amine of 3-methylaniline can react twice with the palladium intermediate, though this is less common.[3]
-
Aryl Hydroxylation: If hydroxide bases are used or if water is present, the chloro-group can be displaced by a hydroxyl group, forming 4-hydroxy-3-pyridinesulfonamide.[6][7]
-
Unreacted Starting Materials: Incomplete conversion will leave 4-chloro-3-pyridinesulfonamide and 3-methylaniline in the reaction mixture.
-
Catalyst Residues: Palladium and ligand-derived impurities may need to be removed during workup and purification.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My Buchwald-Hartwig reaction is showing low to no conversion. What are the most common causes and what should I check first?
A: Low or no conversion is a frequent issue, often stemming from the lower reactivity of chloropyridines compared to their bromo or iodo counterparts.[4] The oxidative addition of the C-Cl bond to the Pd(0) complex is typically the rate-limiting step.[4]
Initial Troubleshooting Steps:
-
Verify Catalyst System Integrity:
-
Palladium Source: Ensure your palladium precursor is active. Consider using a more reliable pre-catalyst (e.g., G3 or G4 palladacycles) that forms the active Pd(0) species more efficiently.[4]
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective for C-Cl bond activation. Switch to a bulkier, electron-rich biarylphosphine ligand.[4][5]
-
-
Check Reaction Conditions:
-
Inert Atmosphere: Confirm that the reaction was set up and maintained under strictly inert and anhydrous conditions. Oxygen can irreversibly deactivate the Pd(0) catalyst.[3][4]
-
Temperature: Ensure the reaction temperature is high enough (typically 80-110 °C) to facilitate the oxidative addition.[4]
-
-
Evaluate Reagent Quality:
-
Purity: Use highly pure starting materials. Impurities in the 4-chloro-3-pyridinesulfonamide or 3-methylaniline can act as catalyst poisons.
-
Base Quality: The base, especially NaOtBu, should be fresh and handled under inert conditions as it can degrade upon exposure to air and moisture.
-
Table 1: Illustrative Effect of Ligand and Temperature on Yield
| Entry | Ligand (2 mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | NaOtBu | 80 | < 5 |
| 2 | BINAP | NaOtBu | 80 | 25 |
| 3 | XPhos | NaOtBu | 80 | 75 |
| 4 | XPhos | NaOtBu | 100 | 92 |
| 5 | RuPhos | K₃PO₄ | 110 | 88 |
Note: This data is for illustrative purposes to demonstrate potential optimization trends.
Detailed Experimental Protocol: Ligand Screening
-
To an oven-dried Schlenk tube, add 4-chloro-3-pyridinesulfonamide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.02 mmol, 2 mol%).
-
Seal the tube with a septum, and purge with argon for 15 minutes.
-
Add the base (e.g., NaOtBu, 1.4 mmol) under a positive pressure of argon.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add 3-methylaniline (1.2 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Problem 2: Significant Formation of Impurities
Q: My reaction produces the desired product, but I'm observing a significant amount of the hydrodehalogenated side product. How can I suppress this?
A: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[3] This often occurs when reductive elimination of the desired product is slow, allowing competing pathways to dominate.
Solutions to Minimize Hydrodehalogenation:
-
Ligand Modification: This is the most effective strategy. Using ligands with increased steric bulk can disfavor the side reaction and promote the desired C-N bond formation.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over reduction.[4]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried. Trace water can sometimes be a source of protons for the reduction pathway.
Table 2: Illustrative Effect of Ligand Bulk on Product Selectivity
| Entry | Ligand | Product Yield (%) | Hydrodehalogenation (%) |
| 1 | cataCXium A | 65 | 30 |
| 2 | BrettPhos | 88 | 8 |
| 3 | RuPhos | 91 | < 5 |
Note: This data is for illustrative purposes.
Problem 3: Difficulty in Product Purification
Q: I've successfully synthesized the product, but I'm struggling to remove residual palladium and ligand byproducts during purification. What are the best practices?
A: Removing organometallic residues is a common challenge in purification. Standard silica gel chromatography may not be sufficient on its own.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of ammonium chloride to remove the base. A subsequent wash with a mild chelating agent like aqueous thiourea or cysteine solution can help sequester palladium.
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb palladium residues.
-
Silica Gel Chromatography:
-
Pre-treatment: Pass the crude product through a short plug of silica gel to remove baseline impurities before detailed column chromatography.
-
Solvent System: A gradient elution, for example, from hexane to ethyl acetate, is typically effective. The polarity can be fine-tuned based on TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is an excellent final step to achieve high purity and remove closely related impurities.
Visualizations
Experimental Workflow
Caption: Figure 1. General Experimental Workflow
Troubleshooting Low Yield
Caption: Figure 2. Troubleshooting Flowchart for Low Yield
Reaction Component Relationships
Caption: Figure 3. Key Relationships in Buchwald-Hartwig Amination
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. escholarship.org [escholarship.org]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Torsemide Production: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in resolving impurities during Torsemide production.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of during Torsemide synthesis and storage?
A1: During the production and storage of Torsemide, you may encounter both process-related impurities and degradation products. The most commonly cited impurities include:
-
Process-Related Impurities: These arise from the manufacturing process itself.
-
Torsemide Related Compound A (R2): 4-(m-Tolylamino)pyridine-3-sulfonamide. This is a key intermediate and a common impurity.
-
Torsemide Related Compound C (R3): N-(ethylaminocarbonyl)-4-(3-methylphenylamino)- 3-pyridinesulfonamide. This can form from a side reaction with ethylisocyanate.[1]
-
Torsemide Related Compound B (R6): N-(butylaminocarbonyl)- 4-(3-methylphenylamino)-3-pyridinesulfonamide. This can result from a side reaction with butylisocyanate.[1][2]
-
Torsemide Related Compound E: 4-(3-methylphenyl)-2H-pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one 1,1-dioxide.[3]
-
-
Degradation Products: These form due to the decomposition of Torsemide under certain conditions.
-
Hydrolytic Degradation: Torsemide is susceptible to degradation in acidic, basic, and neutral aqueous solutions, especially with heat, leading to the formation of Torsemide Related Compound A (R2).[4][5][6][7]
-
Oxidative Degradation: Under oxidative stress (e.g., exposure to hydrogen peroxide), Torsemide can form N-oxide derivatives.[4]
-
Q2: My recent batch of Torsemide shows a significant peak corresponding to impurity R2. What is the likely cause and how can I minimize it?
A2: A significant peak for impurity R2 (4-(m-Tolylamino)pyridine-3-sulfonamide) is most likely due to the hydrolysis of the sulfonylurea bond in Torsemide.[4] This can occur under acidic, alkaline, or even neutral conditions, with the degradation being accelerated by increased temperature.[5][6][7]
Troubleshooting Steps:
-
Review pH of Solutions: Ensure that the pH of any aqueous solutions used during synthesis, purification, and formulation is controlled to minimize hydrolysis.
-
Control Temperature: Avoid exposing Torsemide solutions to high temperatures for extended periods.
-
Drying and Storage: Ensure the final product is thoroughly dried and stored in a cool, dry place to prevent degradation.
Q3: I am observing unexpected peaks in my HPLC analysis. How can I identify these unknown impurities?
A3: The identification of unknown impurities typically requires a combination of chromatographic and spectroscopic techniques. A common approach is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[1][4][6]
Workflow for Impurity Identification:
-
LC-MS Analysis: Perform LC-MS analysis to determine the mass-to-charge ratio (m/z) of the unknown impurities.
-
Fragmentation Analysis (MS/MS): Use tandem mass spectrometry (MS/MS) to fragment the impurity ions and obtain a fragmentation pattern. This pattern can provide structural clues.
-
Forced Degradation Studies: Subjecting Torsemide to stress conditions (acid, base, oxidation, heat) can help to intentionally generate degradation products.[4][6][7] Comparing the chromatograms of the stressed samples with your batch can help identify if the unknown peak is a degradation product.
-
Synthesis of Potential Impurities: If you have a hypothesis about the structure of an impurity, synthesizing a reference standard can confirm its identity by comparing retention times and mass spectra.[8][9]
Impurity Summary and Analytical Data
The following table summarizes common impurities and provides an example of typical analytical parameters for their detection.
| Impurity Name | Structure | Source | Typical Analytical Method |
| Torsemide Related Compound A (R2) | 4-(m-Tolylamino)pyridine-3-sulfonamide | Hydrolytic Degradation, Synthesis Intermediate | RP-HPLC, LC-MS |
| Torsemide Related Compound C (R3) | N-(ethylaminocarbonyl)-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide | Synthesis By-product | RP-HPLC, LC-MS |
| Torsemide Related Compound B (R6) | N-[(n-butylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide | Synthesis By-product | RP-HPLC, LC-MS |
| Torsemide N-oxide | N-oxide derivative of Torsemide | Oxidative Degradation | RP-HPLC, LC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Torsemide and Impurity Profiling
This protocol is a general example for the analysis of Torsemide and its impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted as needed, e.g., pH 6.5)
-
Water (HPLC grade)
-
Torsemide reference standard
-
Impurity reference standards (if available)
Chromatographic Conditions (Isocratic Method Example):
-
Mobile Phase: Methanol: Acetonitrile: Phosphate buffer (pH 6.5) in a ratio of 60:20:20 (v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Prepare a stock solution of the Torsemide sample in the mobile phase (e.g., 1 mg/mL).
-
Further dilute the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study for Torsemide
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of Torsemide.[4][6][7]
1. Acid Hydrolysis:
-
Dissolve Torsemide in a solution of 0.1 M HCl.
-
Keep the solution at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Dissolve Torsemide in a solution of 0.1 M NaOH.
-
Keep the solution at room temperature or elevated temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Dissolve Torsemide in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
4. Thermal Degradation:
-
Expose solid Torsemide powder or a solution of Torsemide to elevated temperatures (e.g., 80°C) for a specified period.
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 1) and LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Troubleshooting workflow for identifying unknown impurities.
Caption: Primary degradation pathways of Torsemide.
References
- 1. researchgate.net [researchgate.net]
- 2. Torsemide Impurity - Analytica Chemie [analyticachemie.in]
- 3. clearsynth.com [clearsynth.com]
- 4. Secure Verification [technorep.tmf.bg.ac.rs]
- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 10. jpsbr.org [jpsbr.org]
Stability issues of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide under various stress conditions.
Troubleshooting Guide
This guide addresses common stability issues encountered during experimental work with this compound.
Issue 1: Degradation of the compound in solution during storage.
-
Question: I am observing a decrease in the purity of my this compound sample when stored in solution. What could be the cause and how can I prevent it?
-
Answer: this compound, an intermediate and known impurity of Torasemide, can exhibit instability in solution, particularly under acidic conditions and at elevated temperatures. The primary degradation pathway observed for the parent compound, Torasemide, is the formation of 4-(3'-methylphenylamino)-3-pyridinesulfonamide, suggesting this compound can be susceptible to further degradation under similar stress. To mitigate degradation in solution:
-
pH Control: Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-9). Studies on sulfonamides have shown they are generally more stable under these conditions.[1][2]
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) to minimize thermal degradation.
-
Solvent Choice: Use aprotic solvents or freshly prepared aqueous solutions for your experiments. If using aqueous buffers, ensure they are free of microbial contamination.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
-
Issue 2: Appearance of unknown peaks in HPLC analysis after stress testing.
-
Question: After subjecting my sample to forced degradation conditions (e.g., acid/base hydrolysis, oxidation), I see several new peaks in the HPLC chromatogram. How do I identify these degradation products?
-
Answer: The appearance of new peaks indicates the formation of degradation products. To identify these:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the unknown peaks, which is a critical first step in structure elucidation.
-
Tandem MS (MS/MS): Fragment the ions of the unknown peaks in the mass spectrometer to obtain fragmentation patterns. These patterns can be pieced together to deduce the structure of the degradation products.
-
Reference Standards: If you suspect the identity of a degradation product, you can confirm it by comparing its retention time and mass spectrum with a certified reference standard.
-
Issue 3: Inconsistent results in stability studies.
-
Question: I am getting variable results in my stability studies for this compound. What are the potential sources of this inconsistency?
-
Answer: Inconsistent results can arise from several factors:
-
Experimental Conditions: Ensure that stress conditions (temperature, pH, concentration of stressing agent) are precisely controlled and reproduced in each experiment.
-
Sample Handling: Be consistent in your sample preparation and handling procedures. Small variations can lead to different degradation profiles.
-
Analytical Method: Use a validated stability-indicating HPLC method. A method that is not stability-indicating may not be able to separate the main compound from all its degradation products, leading to inaccurate quantification.
-
Purity of the Starting Material: The presence of impurities in the initial sample can sometimes catalyze degradation reactions or interfere with the analysis. Ensure you are using a well-characterized, high-purity sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the stability of solid this compound, it is recommended to store the compound in a cool, dry place, inside a tightly sealed container. This will protect it from moisture and atmospheric contaminants. The recommended shelf life under these conditions is typically 24 months.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively available, related compounds and the parent drug, Torasemide, have been subjected to photolytic stress testing. In the case of Torasemide, significant degradation was not observed under photolytic stress. However, as a general precaution for long-term storage, it is advisable to protect the compound from light by storing it in an amber-colored container or in the dark.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Based on studies of the parent compound Torasemide, this compound is formed as a degradation product under acidic, neutral, and alkaline conditions, with the degradation being more pronounced at elevated temperatures. General studies on sulfonamides indicate that they are more susceptible to hydrolysis under acidic conditions compared to neutral or alkaline conditions.[1][2] Therefore, for maximum stability in aqueous solutions, a neutral to slightly alkaline pH is recommended.
Q4: What are the expected degradation products of this compound under stress conditions?
A4: The primary degradation pathway for many sulfonamides involves the cleavage of the sulfonamide bond (S-N bond). This would lead to the formation of 4-(3'-methylphenyl)amino-3-pyridinesulfonic acid and ammonia. Under oxidative stress, N-oxide derivatives could potentially be formed.
Q5: What type of analytical method is suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. Such a method should be able to separate the parent compound from all potential degradation products. A common approach for related compounds involves using a C8 or C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), with UV detection.[3][4]
Data Presentation
Table 1: Summary of Forced Degradation Studies on Torasemide Leading to the Formation of this compound (Impurity R2)
| Stress Condition | Reagent/Parameter | Duration | Temperature | Observation |
| Acid Hydrolysis | 0.1 M, 0.5 M, 1 M HCl | 7 days | Room Temp. | No significant degradation |
| 1 M HCl | 24 hours | 70 °C | Significant degradation, formation of R2 | |
| Base Hydrolysis | 0.1 M, 0.5 M, 1 M NaOH | 7 days | Room Temp. | No significant degradation |
| 1 M NaOH | 7 days | 70 °C | Significant degradation, formation of R2 | |
| Neutral Hydrolysis | Water | 24 hours | 70 °C | Significant degradation, formation of R2 |
| Oxidative Stress | 3% H₂O₂ | 24 hours | Room Temp. | Slight instability, formation of N-oxides |
| Photolytic Stress | UV light | - | - | No significant degradation |
| Thermal Degradation | Solid state | - | 70 °C | Stable |
Note: This table is based on the forced degradation of Torasemide, where this compound (R2) is a primary degradation product. The conditions leading to its formation are indicative of its potential instability under those same conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 70°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 70°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Heat at 70°C for 24 hours. Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Photodegradation: Expose a solution of the compound (0.1 mg/mL in a suitable solvent) in a quartz cuvette to UV light (e.g., in a photostability chamber). Analyze at appropriate time intervals. A dark control sample should be stored under the same conditions but protected from light.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to 3-7) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 287 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways for the compound.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and validation of stability-indicating methods for determination of torsemide | Bulletin of the Chemical Society of Ethiopia [ajol.info]
Technical Support Center: Optimization of HPLC Parameters for Torsemide Impurity B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Torsemide and its related substance, Torsemide Impurity B.
Frequently Asked Questions (FAQs)
Q1: What is Torsemide Impurity B and why is its monitoring important?
A1: Torsemide Impurity B is a known related substance of the diuretic drug Torsemide.[1][2] Its chemical name is 4-(m-Tolylamino)pyridine-3-sulfonamide.[2][3] Monitoring and controlling impurities like Impurity B in pharmaceutical products is critical to ensure the safety, efficacy, and quality of the final drug product, as required by regulatory agencies.
Q2: What are the typical starting conditions for HPLC analysis of Torsemide and its impurities?
A2: A common starting point for the analysis of Torsemide and its impurities is reversed-phase HPLC (RP-HPLC) using a C18 column.[4][5][6] The mobile phase often consists of a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile or methanol).[6][7] Detection is typically carried out using a UV detector at wavelengths around 254 nm or 288 nm.[4][6][7]
Q3: How is Torsemide Impurity B typically formed?
A3: Torsemide Impurity B can be formed during the synthesis of Torsemide or as a degradation product. Forced degradation studies have shown that Torsemide can degrade under various stress conditions such as acidic, basic, and neutral hydrolysis, as well as oxidative conditions, to form impurities including Impurity B.[8][9][10][11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of Torsemide Impurity B.
Issue 1: Poor resolution between Torsemide and Torsemide Impurity B peaks.
-
Possible Cause 1: Inappropriate Mobile Phase Composition. The organic-to-aqueous ratio in your mobile phase may not be optimal for separating these two closely related compounds.
-
Solution: Systematically vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. A good starting point is to adjust the organic phase composition in small increments (e.g., ±2-5%). A lower percentage of the organic solvent will generally increase the retention times of both compounds and may improve resolution.
-
-
Possible Cause 2: Incorrect pH of the Mobile Phase Buffer. The pH of the mobile phase can significantly affect the ionization state of both Torsemide and its impurities, thereby influencing their retention and selectivity.
-
Solution: Adjust the pH of the aqueous buffer. For weakly acidic or basic compounds, small changes in pH around their pKa values can lead to significant changes in retention and selectivity. Experiment with a pH range of 3 to 7.
-
-
Possible Cause 3: Suboptimal Column Chemistry. While C18 is a good starting point, other column chemistries might provide better selectivity for this specific separation.
-
Solution: Consider trying a different stationary phase, such as a C8 column or a phenyl-hexyl column, which offer different retention mechanisms and selectivities.
-
Issue 2: Peak Tailing for the Torsemide or Impurity B Peak.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, leading to peak tailing.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a column with end-capping or a base-deactivated stationary phase. Adjusting the mobile phase pH to a lower value can also help by protonating the basic functional groups on the analytes.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
Issue 3: Unstable Retention Times.
-
Possible Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.
-
-
Possible Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate. Inconsistent mobile phase preparation or pump performance can lead to shifting retention times.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for any leaks or pressure fluctuations.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature for the analytical column.
-
Experimental Protocols
Representative HPLC Method for Torsemide and Impurity B
This protocol is a starting point and may require optimization based on your specific instrumentation and requirements.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | Zorbax SB C18 (or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Phosphate buffer (pH 3.5) B: Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 288 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
Preparation of Solutions:
-
Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to a concentration of 25 mM. Adjust the pH to 3.5 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile as per the gradient program. Ensure thorough mixing and degassing before use.
-
Standard Solution: Prepare a stock solution of Torsemide and Torsemide Impurity B in a suitable diluent (e.g., a mixture of mobile phase A and B). Further dilute to the desired working concentration.
-
Sample Solution: Prepare the sample solution by dissolving the drug substance or product in the diluent to a known concentration.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical workflow for HPLC method development.
References
- 1. Torasemide EP Impurity B | 72811-73-5 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Torsemide Impurity B | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. oaji.net [oaji.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. Secure Verification [technorep.tmf.bg.ac.rs]
- 12. Secure Verification [farfar.pharmacy.bg.ac.rs]
Technical Support Center: 4-Chloro-3-pyridinesulfonamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-3-pyridinesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving 4-Chloro-3-pyridinesulfonamide, helping you to diagnose and resolve problems in your experiments.
Question: Why is the yield of my nucleophilic aromatic substitution product low?
Answer:
Low yields in nucleophilic aromatic substitution (SNAr) reactions with 4-Chloro-3-pyridinesulfonamide can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as HPLC or TLC.[1] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Reagent Purity: The purity of both 4-Chloro-3-pyridinesulfonamide and the incoming nucleophile is crucial. Impurities in the starting materials can lead to side reactions and a decrease in the desired product's yield. Ensure you are using reagents of high purity. Commercial 4-Chloro-3-pyridinesulfonamide should have a purity of at least 98%, with total impurities not exceeding 2.0%.[2]
-
Suboptimal Reaction Conditions: The reaction conditions, including temperature, solvent, and base, may not be optimal. For the reaction with m-toluidine, for example, heating to 90°C for at least 3 hours is recommended.[1] The choice of solvent can also significantly impact the reaction rate and yield.
-
Product Precipitation: The product may be precipitating out of the reaction mixture, which can sometimes hinder the reaction. Ensure adequate stirring to maintain a homogenous mixture.
Question: I am observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?
Answer:
Impurity formation is a common challenge. Here are some potential side products and strategies to mitigate them:
-
Di-substitution Products: In some cases, the nucleophile may react at other positions on the pyridine ring, although the 4-position is highly activated. This is less common but can occur under harsh reaction conditions.
-
Hydrolysis of the Sulfonamide: The sulfonamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is important to control the pH of the reaction mixture.
-
Reaction with Solvent: Some solvents can react with the starting materials or intermediates. Choose an inert solvent for your reaction.
-
Minimization Strategies:
-
Control Stoichiometry: Use a precise molar ratio of reactants. For instance, in the reaction with m-toluidine, a slight excess of the nucleophile (1.05 equivalents) is used.[1]
-
Optimize Temperature: Running the reaction at the optimal temperature can favor the desired product formation over side reactions.
-
Purification: If side products are unavoidable, purification of the crude product is necessary. Methods like recrystallization or treatment with activated carbon (Darco KB) can be effective in removing impurities.[1]
-
Question: My final product is difficult to purify. What purification strategies are recommended?
Answer:
Purification of pyridinesulfonamide derivatives can be challenging due to their polarity. Here are some effective methods:
-
Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical. For 4-(3-methylphenyl)amino-3-pyridinesulfonamide, a mixture of methanol and water is used for precipitation.[1]
-
Activated Carbon Treatment: Treatment with activated carbon, such as Darco KB, can effectively remove colored impurities and other byproducts. The product is dissolved in a suitable solvent (e.g., methanol), treated with activated carbon, refluxed, and then filtered while hot.[1]
-
pH Adjustment and Extraction: Adjusting the pH of the aqueous solution can be used to separate acidic or basic impurities. For the synthesis of 4-(3-methylphenyl)amino-3-pyridinesulfonamide, the pH is adjusted to 7-8 with saturated sodium bicarbonate to precipitate the product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available 4-Chloro-3-pyridinesulfonamide?
A1: Commercially available 4-Chloro-3-pyridinesulfonamide typically has a purity of at least 98.0%, with individual impurities not exceeding 1.0% and total impurities not exceeding 2.0%.[2] Loss on drying is generally limited to a maximum of 1.0%.[2]
Q2: What are the key applications of 4-Chloro-3-pyridinesulfonamide?
A2: 4-Chloro-3-pyridinesulfonamide is a versatile building block in pharmaceutical synthesis.[3] It is a critical intermediate for the synthesis of carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma and certain types of cancer.[2][3] It is also a key intermediate in the synthesis of the diuretic drug torsemide.[4]
Q3: Are there any specific safety precautions I should take when working with 4-Chloro-3-pyridinesulfonamide and its reactions?
A3: Yes, standard laboratory safety precautions should always be followed. When working with 4-Chloro-3-pyridinesulfonamide, it is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of dust. Reactions involving this compound may use hazardous reagents like phosphorus pentachloride or require heating, so appropriate engineering controls and careful handling are necessary.
Quantitative Data Summary
| Parameter | Value | Reaction/Condition | Source |
| Purity of 4-Chloro-3-pyridinesulfonamide | ≥ 98.0% | Commercial Specification | [2] |
| Total Impurities | ≤ 2.0% | Commercial Specification | [2] |
| Individual Impurities | ≤ 1.0% | Commercial Specification | [2] |
| Loss on Drying | ≤ 1.0% | Commercial Specification | [2] |
| Reaction Temperature | 90°C | Synthesis of 4-(3-methylphenyl)amino-3-pyridinesulfonamide | [1] |
| Reaction Time | ≥ 3 hours | Synthesis of 4-(3-methylphenyl)amino-3-pyridinesulfonamide | [1] |
| pH for Product Precipitation | 7-8 | Synthesis of 4-(3-methylphenyl)amino-3-pyridinesulfonamide | [1] |
| Purity of Final Product | >99.8% | After purification of 4-(3-methylphenyl)amino-3-pyridinesulfonamide | [1] |
Detailed Experimental Protocols
1. Synthesis of 4-(3-methylphenyl)amino-3-pyridinesulfonamide [1]
This protocol describes the nucleophilic aromatic substitution reaction between 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine.
-
Materials:
-
4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol)
-
m-toluidine (49.2 ml, 0.46 mol)
-
Water (500 ml)
-
Saturated Sodium Bicarbonate (approx. 1.1 l)
-
Methanol (1.0 l)
-
Darco KB (activated carbon) (25g)
-
-
Procedure:
-
Charge a 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser with water (500 ml) and 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol).
-
To this suspension, add m-toluidine (49.2 ml, 0.46 mol) at room temperature.
-
Heat the reaction mixture to 90°C for a minimum of 3 hours. Monitor the progress of the reaction by HPLC.
-
After completion, cool the mixture to room temperature.
-
Carefully adjust the pH of the reaction mixture to 7-8 with saturated sodium bicarbonate solution (approximately 1.1 l).
-
The product will precipitate out. Isolate the beige solid by vacuum filtration (wet weight approx. 126.2 g).
-
Dissolve the wet product in methanol (1.0 l) at room temperature and add Darco KB (25g).
-
Reflux the solution for 30 minutes.
-
Filter the hot solution through a pad of celite to remove the activated carbon, rinsing with hot methanol (200 ml).
-
Charge the filtrate with water (1.2 l) and stir for a minimum of 1 hour at room temperature to precipitate the product.
-
Isolate the final product by vacuum filtration to obtain a solid with >99.8% purity.
-
2. Synthesis of 4-azidopyridine-3-sulfonamide [5]
This protocol outlines a two-step synthesis of 4-azidopyridine-3-sulfonamide from 4-chloro-3-pyridinesulfonamide.
-
Step 1: Synthesis of 4-hydrazinyl-3-pyridinesulfonamide
-
A mixture of 4-chloro-3-pyridinesulfonamide (1.0 eq) and hydrazine hydrate (10.0 eq) in ethanol is heated at reflux for 12 hours.
-
The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
-
-
Step 2: Synthesis of 4-azido-3-pyridinesulfonamide
-
Dissolve 4-hydrazinyl-3-pyridinesulfonamide (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Add a solution of sodium azide (1.2 eq) in water and stir for an additional 2 hours at room temperature.
-
The resulting precipitate is filtered, washed with water, and dried to yield 4-azido-3-pyridinesulfonamide.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4-(3-methylphenyl)amino-3-pyridinesulfonamide.
References
Side reaction products in the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.
Troubleshooting Guide: Side Reaction Products
During the synthesis of this compound, several side reaction products can emerge, impacting the purity and yield of the desired compound. This guide outlines potential impurities, their causes, and strategies for mitigation.
| Potential Issue | Observed Result | Potential Cause(s) | Suggested Troubleshooting Steps |
| Incomplete Reaction | Presence of significant amounts of starting material, 4-chloro-3-pyridinesulfonamide, in the final product. | - Insufficient reaction time or temperature.- Inadequate mixing.- Deactivation of the nucleophile. | - Ensure the reaction is heated to the recommended temperature (e.g., 90°C) for a sufficient duration (minimum of 3 hours)[1].- Monitor reaction progress using HPLC[1].- Ensure efficient stirring throughout the reaction.- Use a slight excess of m-toluidine. |
| Formation of Hydrolysis Product | Presence of 4-hydroxy-3-pyridinesulfonamide. | The reaction is often performed in water, and at elevated temperatures, hydrolysis of the starting material, 4-chloro-3-pyridinesulfonamide, can occur. | - While water is a common solvent, minimizing reaction time can reduce the extent of hydrolysis.- Consider alternative solvent systems if hydrolysis is a significant issue. |
| Dimer Impurity Formation | Presence of 4-[(N-(3-methylphenyl)-N-4-((3-methylphenyl)amino)-3-pyridinesulfonyl)amino]-3-pyridinesulfonamide. | The product, this compound, can act as a nucleophile and react with the starting material, 4-chloro-3-pyridinesulfonamide. | - Use a slight excess of m-toluidine to ensure the complete consumption of 4-chloro-3-pyridinesulfonamide.- Optimize the rate of addition of the starting materials to maintain a low concentration of the electrophile. |
| Formation of Cyclized Impurity | Presence of 4-(3-methylphenyl)-2H-pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one 1,1-dioxide (Torasemide Impurity A). | Intramolecular cyclization of the product can occur, potentially facilitated by heat or basic conditions. | - Maintain careful control over reaction temperature and avoid overheating.- Neutralize the reaction mixture promptly after completion. |
| Discoloration of Product | The final product is significantly colored (e.g., dark brown instead of beige or off-white). | Oxidation of m-toluidine or other aromatic amines can lead to colored impurities. | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Utilize purification methods such as treatment with activated carbon (Darco KB) during workup to remove colored impurities[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and well-documented synthetic route is the nucleophilic aromatic substitution reaction between 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine in an aqueous medium, typically heated to around 90°C.[1][2][3]
Q2: My final product purity is low, with multiple unidentified peaks in the HPLC. What are the likely culprits?
A2: Besides the starting materials and the known side products listed in the troubleshooting guide, other impurities can arise from the quality of your starting materials. Ensure the purity of both 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine. Additionally, overheating the reaction, especially in the presence of a strong base, can promote various side reactions.[2]
Q3: How can I effectively remove the dimer impurity?
A3: The dimer impurity, 4-[(N-(3-methylphenyl)-N-4-((3-methylphenyl)amino)-3-pyridinesulfonyl)amino]-3-pyridinesulfonamide, can be challenging to remove due to its structural similarity to the product. The most effective strategy is to minimize its formation by using a slight excess of m-toluidine. If formed, careful recrystallization from a methanol-water mixture may help in its separation.
Q4: Is the reaction pH critical for the synthesis?
A4: Yes, pH control is important, particularly during the workup. After the reaction, the mixture is typically acidic. Careful neutralization to a pH of 7-8 with a base like sodium bicarbonate is necessary to precipitate the product.[1] Inadequate or excessive addition of base can affect the yield and purity.
Q5: What is the role of this compound in the pharmaceutical industry?
A5: This compound is a key intermediate in the synthesis of Torasemide, a loop diuretic medication used to treat hypertension and edema.[2] It is also referred to as Torsemide Impurity B in pharmacopeial references.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol is based on a widely cited synthetic method.[1]
Materials:
-
4-chloro-3-pyridinesulfonamide hydrochloride
-
m-Toluidine
-
Deionized water
-
Methanol
-
Saturated sodium bicarbonate solution
-
Activated carbon (e.g., Darco KB)
-
Celite
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add 500 mL of water and 100 g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride.
-
Addition of Nucleophile: To this suspension, add 49.2 mL (0.46 mol) of m-toluidine at room temperature.
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature for a minimum of 3 hours. Monitor the progress of the reaction by HPLC.
-
Workup - Precipitation: Once the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the reaction mixture to 7-8 by the slow addition of a saturated sodium bicarbonate solution. The product will precipitate out.
-
Isolation: Isolate the precipitated product by vacuum filtration.
-
Purification - Recrystallization:
-
Dissolve the wet solid in 1.0 L of methanol at room temperature.
-
Add 25 g of activated carbon (Darco KB) to the methanol solution.
-
Reflux the solution for 30 minutes.
-
Filter the hot solution through a pad of celite to remove the activated carbon, rinsing the filter cake with hot methanol (200 mL).
-
To the filtrate, add 1.2 L of water and stir for at least 1 hour at room temperature to induce precipitation.
-
-
Final Product Isolation: Isolate the purified product by vacuum filtration and dry to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships of side product formation in the synthesis.
References
- 1. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide [lgcstandards.com]
- 5. GSRS [precision.fda.gov]
Technical Support Center: Purification of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Based on the typical synthesis route, which involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine, common impurities may include:
-
Unreacted starting materials: 4-chloro-3-pyridinesulfonamide and m-toluidine.
-
Side products: Potential formation of regioisomers or products from further reactions.
-
Residual solvents: Solvents used in the reaction and purification steps (e.g., water, methanol, n-butanol).
-
Inorganic salts: Such as sodium chloride, resulting from pH neutralization steps.
Q2: My purified product has a beige or off-white color. Is this normal, and how can I decolorize it?
A2: A beige or off-white color is commonly reported for the crude product.[1][2] This coloration can be due to residual impurities or minor degradation products. Treatment with activated carbon, such as Darco KB, during recrystallization is an effective method for decolorization, yielding a white to off-white solid.[1][2][3]
Q3: What is the solubility of this compound, and how does it affect purification?
A3: The compound is slightly soluble in water, DMSO, and methanol.[1][3][4] This limited solubility in water is exploited during the purification process, where the product is precipitated by adding water to a methanol solution.[1][2][3] Understanding the solubility is critical for selecting appropriate recrystallization solvents and minimizing product loss.
Q4: Which analytical techniques are recommended for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for determining the purity of this compound.[1][2][5] Other useful techniques include ¹H NMR to confirm the chemical structure and Mass Spectrometry to verify the molecular weight.[1][2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity after Initial Precipitation | Incomplete reaction or insufficient washing. | - Monitor the reaction progress using HPLC to ensure completion.[1][2]- Ensure the pH is carefully adjusted to 7-8 to maximize precipitation of the product and not unreacted starting materials.[1][2][5]- Wash the filtered solid thoroughly with water to remove inorganic salts. |
| Product Fails to Precipitate | Incorrect solvent ratios or pH. | - If precipitating from a methanol/water mixture, ensure sufficient water has been added.[1][2][3]- Verify the pH of the solution is within the 7-8 range for optimal precipitation.[1][2][5] |
| Poor Yield | Product loss during filtration or transfers. | - Ensure the product is fully precipitated before filtration by allowing sufficient stirring time.[1][2][3]- Use a minimal amount of cold solvent for washing the filter cake to reduce dissolution of the product. |
| Oily Product Instead of Solid | Presence of significant impurities, depressing the melting point. | - Attempt to triturate the oily product with a non-polar solvent to induce solidification.- Consider an alternative purification method, such as column chromatography.[5] |
Quantitative Data Summary
The following tables summarize quantitative data from two different purification protocols.
Table 1: Aqueous-Phase Synthesis and Purification
| Parameter | Value | Reference |
| Starting Material (4-chloro-3-pyridinesulfonamide HCl) | 100 g (0.44 mol) | [1][2][3] |
| m-toluidine | 49.2 mL (0.46 mol) | [1][2][3] |
| Reaction Solvent (Water) | 500 mL | [1][2][3] |
| Purification Solvent 1 (Methanol) | 1.0 L | [1][2][3] |
| Purification Solvent 2 (Water) | 1.2 L | [1][2][3] |
| Activated Carbon (Darco KB) | 25 g | [1][2][3] |
| Final Product Weight | 106.3 g | [1][2][3] |
| Yield | 92% (wet weight) | [1][2][3] |
| Purity (by HPLC) | >99.8% | [1][2][5] |
Table 2: n-Butanol-Based Synthesis and Purification
| Parameter | Value | Reference |
| Starting Material (4-chloro-3-pyridinesulfonamide HCl) | 300 g (1.56 mol) | [5] |
| m-toluidine | 200.3 g (1.87 mol) | [5] |
| Reaction Solvent (n-Butanol) | 1.2 L | [5] |
| Final Product Weight | 457.1 g (as HCl salt) | [5] |
| Yield | 98% | [5] |
| Purity (by HPLC) | 99.96% | [5] |
Experimental Protocols
Protocol 1: Aqueous-Phase Synthesis and Purification [1][2][3]
-
Reaction Setup: In a 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, suspend 100 g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride in 500 mL of water.
-
Reagent Addition: Add 49.2 mL (0.46 mol) of m-toluidine to the suspension at room temperature.
-
Reaction: Heat the mixture to 90°C for a minimum of 3 hours, monitoring the reaction progress by HPLC.
-
Cooling and pH Adjustment: Once the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Initial Precipitation and Filtration: The product will precipitate as a beige solid. Isolate the solid by vacuum filtration.
-
Decolorization and Recrystallization: Dissolve the wet solid in 1.0 L of methanol at room temperature. Add 25 g of Darco KB and reflux the solution for 30 minutes.
-
Hot Filtration: Filter the hot solution through a pad of celite to remove the activated carbon, rinsing with 200 mL of hot methanol.
-
Final Precipitation: Add 1.2 L of water to the filtrate and stir for at least 1 hour at room temperature to precipitate the purified product.
-
Final Filtration and Drying: Isolate the final product by vacuum filtration.
Protocol 2: n-Butanol-Based Synthesis and Purification [5]
-
Reaction Setup: In a 2L reactor, combine 300 g (1.56 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride and 200.3 g (1.87 mol) of m-toluidine in 1.2 L of n-butanol.
-
Reaction: Heat the mixture for 2-4 hours.
-
Cooling and Filtration: Cool the reaction mixture to room temperature.
-
Isolation: Isolate the product as a pale-yellow solid by filtration. This method yields the hydrochloride salt of the product.
Visualizations
Caption: Aqueous-Phase Purification Workflow
Caption: n-Butanol-Based Purification Workflow
Caption: Troubleshooting Decision Tree
References
Technical Support Center: Degradation Pathways of Pyridinesulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridinesulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyridinesulfonamide derivatives?
A1: Pyridinesulfonamide derivatives are susceptible to three main degradation pathways:
-
Hydrolysis: Cleavage of the sulfonamide bond (S-N) is a common hydrolytic degradation pathway, particularly under acidic or basic conditions. The stability of the sulfonamide bond can be influenced by the substituents on both the pyridine and phenyl rings.[1]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photodegradation. This can involve cleavage of the sulfonylurea bridge, hydroxylation, and other rearrangements. The presence of photosensitizers can accelerate this process.[2][3][4][5][6]
-
Microbial Degradation: In environmental matrices like soil, microorganisms can degrade pyridinesulfonamide derivatives. Common metabolic pathways include hydroxylation, N-dealkylation, and cleavage of the sulfonamide bond.[7]
Q2: What are the typical conditions for conducting forced degradation studies on pyridinesulfonamide derivatives?
A2: Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[8][9][10]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C).[8][9][10]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[11][12]
-
Thermal Degradation: Heating the solid drug substance or a solution at elevated temperatures (e.g., 60-80°C).[8]
-
Photodegradation: Exposing the drug substance or a solution to a light source, such as a xenon lamp or a combination of cool white and near-UV lamps, according to ICH Q1B guidelines.[2][3][4][5][6]
Q3: How can I identify the degradation products of my pyridinesulfonamide derivative?
A3: The most powerful technique for identifying degradation products is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), particularly with high-resolution mass spectrometry (e.g., Q-TOF).[13][14][15][16][17][18] This allows for the separation of the degradation products from the parent compound and each other, and provides accurate mass and fragmentation data for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structural confirmation of isolated degradation products.[16]
Troubleshooting Guides
Issue 1: No or minimal degradation observed during forced degradation studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound is highly stable under the applied stress conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, avoid overly harsh conditions that might lead to unrealistic degradation pathways. |
| Poor solubility of the compound in the stress medium. | Use a co-solvent (e.g., acetonitrile, methanol) to improve solubility. Ensure the co-solvent is inert under the stress conditions. |
| Incorrect preparation of stress solutions. | Verify the concentration of acid, base, or oxidizing agent. Prepare fresh solutions for each experiment. |
Issue 2: Poor chromatographic separation of the parent compound and degradation products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate HPLC column. | Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and particle sizes. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol), the aqueous phase pH, and the buffer concentration. Consider using a gradient elution program. |
| Incorrect flow rate or column temperature. | Adjust the flow rate and/or column temperature to improve resolution. |
| Peak tailing. | Ensure the mobile phase pH is appropriate for the analyte's pKa. Check for column contamination or voids. Use a high-purity silica column. |
Issue 3: Inconsistent or irreproducible degradation results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in experimental conditions. | Tightly control all experimental parameters, including temperature, pH, light intensity, and exposure time. Use calibrated equipment. |
| Sample preparation inconsistencies. | Standardize the sample preparation procedure. Ensure accurate weighing and dilution. |
| Instability of degradation products. | Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
| Matrix effects in LC-MS analysis. | Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for ion suppression or enhancement.[15][19][20][21][22] |
Quantitative Data Summary
Table 1: Hydrolytic Degradation of Pyridinesulfonamide Derivatives
| Compound | Condition | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Torsemide | 1.0 M HCl, 70°C | - | 18.7% degradation after 24h | [8] |
| Torsemide | Neutral, 70°C | - | 6.5% degradation after 24h | [8] |
| Torsemide | 1.0 M NaOH, 70°C | - | 7.2% degradation after 7 days | [8] |
| Sulfachloropyridazine | pH 4.0, simulated sunlight | 1.2 h | - | [23] |
| Sulfachloropyridazine | pH 7.2, simulated sunlight | 2.3 h | - | [23] |
Table 2: Photodegradation of Pyridinesulfonamide Derivatives
| Compound | Condition | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Flucetosulfuron | Pure water, UV | 30.54 - 55.45 h (with TiO₂) | - | [2] |
| Sulfachloropyridazine | Simulated sunlight, pH 4.0 | 1.2 h | - | [23] |
| Sulfachloropyridazine | Simulated sunlight, pH 7.2 | 2.3 h | - | [23] |
Table 3: Microbial Degradation of Pyridinesulfonamide Derivatives
| Compound | Microorganism/Matrix | Degradation Rate | Reference |
| Sulfapyridine | Enterobacter cloacae T2 in soil | 78.19% degradation | [24] |
| Pyridine derivatives | Micrococcus luteus and Nocardia spp. in soil | Degraded within 7-24 days | [25] |
Detailed Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation of a Pyridinesulfonamide Derivative
-
Preparation of Stock Solution: Prepare a stock solution of the pyridinesulfonamide derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for a Pyridinesulfonamide Derivative
This is a general protocol and should be optimized for the specific compound of interest.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradation products.
Visualizations
Caption: General hydrolytic degradation pathway of pyridinesulfonamide derivatives.
Caption: Plausible photodegradation pathways of Flucetosulfuron.[2][3][4][5][6]
Caption: Experimental workflow for studying microbial degradation in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. akjournals.com [akjournals.com]
- 9. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 10. Secure Verification [technorep.tmf.bg.ac.rs]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. gtfch.org [gtfch.org]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Investigating the biodegradation of sulfadiazine in soil using Enterobacter cloacae T2 immobilized on bagasse - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Reaction Efficiency of m-Toluidine with 4-Chloro-3-pyridinesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the reaction efficiency of m-toluidine with 4-chloro-3-pyridinesulfonamide. This reaction is a key step in the synthesis of important pharmaceutical compounds, and optimizing its efficiency is crucial for yield, purity, and cost-effectiveness.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the reaction between m-toluidine and 4-chloro-3-pyridinesulfonamide?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, activated by the electron-withdrawing sulfonamide group, is susceptible to nucleophilic attack by the amino group of m-toluidine at the C4 position. The reaction is favored at the 2- and 4-positions of the pyridine ring because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it.[1][2]
Q2: What are the critical parameters that influence the reaction's success?
A2: The key parameters include reaction temperature, solvent, presence of a base or catalyst, and the purity of the starting materials. Optimizing these factors can significantly improve the reaction yield and the purity of the final product, 4-(m-toluidino)-3-pyridinesulfonamide.
Q3: What are the potential side reactions or common impurities I should be aware of?
A3: In the broader synthesis of pharmaceuticals like Torsemide, for which this reaction is a step, several impurities can arise. These can include unreacted starting materials, byproducts from parallel reactions with other nucleophiles, or degradation products.[3] It is crucial to monitor the reaction progress to minimize the formation of such impurities.
Q4: Is a catalyst necessary for this reaction?
A4: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a base or a catalyst can sometimes enhance the reaction rate. For instance, bases can deprotonate the amine, increasing its nucleophilicity. Some SNAr reactions benefit from catalysis, which can allow for milder reaction conditions.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-(m-toluidino)-3-pyridinesulfonamide.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficient reaction temperature: The reaction may have a significant activation energy barrier. 2. Poor quality of starting materials: Impurities in m-toluidine or 4-chloro-3-pyridinesulfonamide can inhibit the reaction. 3. Incorrect pH: The reaction medium's pH can affect the nucleophilicity of the amine. | 1. Increase Temperature: Gradually increase the reaction temperature, for example, from 90°C to 100-120°C, while monitoring for product formation and potential decomposition. 2. Verify Starting Material Purity: Ensure the purity of reactants through appropriate analytical techniques (e.g., NMR, melting point). Consider recrystallization or purification of starting materials if necessary. 3. pH Adjustment: While the reaction is often carried out in water, ensuring the pH is not too acidic (which would protonate the amine) is important. The use of a slight excess of m-toluidine can also help. |
| Incomplete Reaction | 1. Insufficient reaction time: The reaction may be slow to reach completion under the current conditions. 2. Poor mixing: In a heterogeneous mixture, inadequate stirring can limit the contact between reactants. | 1. Extend Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC) and extend the reaction time until no further consumption of the limiting reagent is observed. 2. Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Multiple Products/Impurities | 1. Side reactions at high temperatures: Elevated temperatures can sometimes lead to the formation of undesired byproducts. 2. Presence of competing nucleophiles: Impurities in the solvent or starting materials could compete with m-toluidine. | 1. Optimize Temperature: If side product formation is significant, try running the reaction at a slightly lower temperature for a longer duration. 2. Use High-Purity Reagents and Solvents: Ensure all components of the reaction mixture are of high purity to avoid unwanted side reactions. |
| Difficult Product Isolation/Purification | 1. Product solubility: The product may have some solubility in the reaction or workup solvent, leading to losses during filtration. 2. Emulsion formation during workup: This can complicate the separation of aqueous and organic layers if an extraction is performed. | 1. Optimize pH for Precipitation: Carefully adjust the pH of the reaction mixture during workup to ensure maximum precipitation of the product. Cooling the mixture can also aid in crystallization. 2. Break Emulsions: If emulsions form during extraction, techniques such as the addition of brine or filtration through celite can be employed. |
Data Presentation
The following table summarizes the potential effects of varying key reaction parameters on the yield and purity of 4-(m-toluidino)-3-pyridinesulfonamide. This data is illustrative and serves as a guideline for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 70 °C | 90 °C | 110 °C | Increasing temperature generally increases the reaction rate, but may lead to more impurities at very high temperatures. 90°C is a good starting point. |
| Solvent | Water | Ethanol | DMF | Water is a green and effective solvent.[5] Polar aprotic solvents like DMF might enhance the rate but can complicate workup. Protic solvents like ethanol can also be used.[5] |
| Base | None | NaHCO₃ (1.1 eq) | Et₃N (1.1 eq) | A base can neutralize the HCl formed during the reaction, potentially driving the equilibrium towards the product and improving the yield. |
| Reaction Time | 3 hours | 6 hours | 12 hours | Longer reaction times can lead to higher conversion, but should be monitored to prevent product degradation. |
| Yield (%) | Moderate | Good | High | Optimal conditions (e.g., 90°C, water, extended reaction time) are expected to provide a high yield. |
| Purity (%) | Good | High | Moderate-High | Purity is often highest at moderate temperatures where side reactions are minimized. |
Experimental Protocols
Detailed Methodology for the Synthesis of 4-(m-toluidino)-3-pyridinesulfonamide
This protocol is based on established procedures for the synthesis of this compound.
Materials:
-
4-chloro-3-pyridinesulfonamide hydrochloride
-
m-toluidine
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
pH meter or pH paper
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add 500 ml of water and 100g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride to create a suspension.
-
Addition of Reactant: At room temperature, add 49.2 ml (0.46 mol) of m-toluidine to the suspension.
-
Heating: Heat the reaction mixture to 90°C and maintain this temperature for a minimum of 3 hours.
-
Monitoring: The progress of the reaction should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure the consumption of the starting material.
-
Cooling and pH Adjustment: Once the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the reaction mixture to between 7 and 8 using a saturated solution of sodium bicarbonate. This will cause the product to precipitate.
-
Isolation: Isolate the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Purification (Recrystallization):
-
Dissolve the crude product in methanol at room temperature.
-
For further purification, activated carbon (e.g., Darco KB) can be added, and the solution can be refluxed for 30 minutes.
-
Filter the hot solution through celite to remove the activated carbon.
-
Add water to the filtrate to induce precipitation of the purified product.
-
Stir the resulting suspension at room temperature for at least one hour.
-
-
Final Product Collection: Collect the purified product by vacuum filtration and dry it to obtain a solid.
Visualizations
Reaction Mechanism
Caption: SNAr mechanism for the reaction.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low reaction yield.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. zenodo.org [zenodo.org]
Method development for trace analysis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for the trace analysis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a key intermediate in the synthesis of Torasemide.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development and quality control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 72811-73-5) is a pyridine derivative with the molecular formula C₁₂H₁₃N₃O₂S.[1][2] It is primarily used as a crucial intermediate in the synthesis of the diuretic drug Torasemide.[1][2][3] Due to its role in pharmaceutical manufacturing, it also serves as a pharmaceutical secondary standard for quality control purposes.[1]
Q2: What are the typical analytical techniques used for the characterization and quality control of this compound?
Key analytical techniques for this compound include:
-
High-Performance Liquid Chromatography (HPLC): Widely used to determine purity.[1][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly effective method for trace analysis, especially in biological matrices.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, such as the aromatic proton environments and the sulfonamide linkage.[1]
-
Infrared (IR) Spectroscopy: Used to identify functional groups, with characteristic peaks around 3291 cm⁻¹ (N-H stretch) and 1153 cm⁻¹ (S=O symmetric stretch).[1]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight of the compound.[1]
Q3: What are the recommended storage conditions for this compound?
To ensure its stability and purity, the compound should be stored in a cool, dry place within a tightly sealed container to protect it from moisture and strong oxidizers.[6] The recommended storage temperature is often refrigerated at +4°C.[7] Following these conditions can maintain the compound's quality for up to 24 months.[6]
Q4: What are the common impurities associated with this compound?
A critical impurity to monitor is the dimer impurity, 4-[N-(3-methylphenyl)-N-4-((3-methylphenyl)amino)-3-pyridinesulfonyl)amino]-3-pyridinesulfonamide.[8] The starting material, 4-chloro-3-pyridinesulfonamide, can also be a potential impurity.[1] During the synthesis of Torsemide, this compound itself is considered an impurity (Torsemide Impurity B).[1][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the trace analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape or Tailing in HPLC | Inappropriate mobile phase pH. | The compound has a polar surface area of 93.46 Ų, indicating moderate solubility in polar solvents.[1] Ensure the mobile phase pH is suitable for the analyte's pKa. Using a buffer is recommended. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Contaminated or old column. | Flush the column with a strong solvent, or replace it if necessary. | |
| Low Analyte Recovery | Inefficient sample extraction. | Optimize the extraction procedure. Given its properties, solid-phase extraction (SPE) with a suitable sorbent could be effective for enrichment and clean-up.[10] |
| Degradation of the analyte. | Investigate the stability of the compound under your experimental conditions (light, temperature, pH).[1] Prepare fresh standards and samples. | |
| High Background Noise in LC-MS/MS | Matrix effects from the sample. | Employ matrix-matched calibration standards to compensate for signal suppression or enhancement.[1] The use of a deuterated internal standard is also recommended.[1] |
| Contaminated mobile phase or instrument. | Use high-purity solvents and flush the LC-MS system thoroughly. | |
| Inconsistent Quantitative Results | Standard or sample instability. | Store stock solutions and samples at recommended conditions (+4°C) and check for degradation over time.[7] |
| Pipetting or dilution errors. | Ensure all volumetric glassware and pipettes are properly calibrated. | |
| Instrument variability. | Perform regular system suitability tests to ensure the analytical instrument is performing within specifications. |
Experimental Protocols
HPLC Purity Analysis
This protocol is a general guideline for determining the purity of this compound.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.
LC-MS/MS Trace Analysis
This protocol provides a starting point for the sensitive detection of this compound in complex matrices.
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 264.1
-
Product Ions (Q3): m/z 168.0 and m/z 183.1[1]
-
-
Collision Energy: 34–42 eV (requires optimization for your specific instrument).[1]
-
Chromatographic Conditions: Similar to the HPLC method, using a C18 column with a gradient of acetonitrile and water with 0.1% formic acid is a good starting point.[1]
-
Sample Preparation: For trace analysis in complex matrices like biological samples, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is crucial for cleanup and enrichment.[10]
Quantitative Data Summary
The following tables summarize key specifications and analytical parameters for this compound.
Table 1: Quality Specifications
| Parameter | Specification | Analysis Method |
| Purity | ≥98% to ≥99.8% | HPLC[1][4][11] |
| Loss on Drying | ≤0.5% | Gravimetric |
| Water Content | ≤0.5% | Karl Fischer Titration[5] |
| Residue on Ignition | ≤0.2% | Gravimetric[5] |
| Individual Impurity | ≤0.3% | HPLC[5] |
| Heavy Metals | ≤0.001% |
Table 2: LC-MS/MS Parameters
| Parameter | Value |
| Precursor Ion (m/z) | 264.1[1] |
| Product Ion 1 (m/z) | 168.0[1] |
| Product Ion 2 (m/z) | 183.1[1] |
| Collision Energy (eV) | 34–42[1] |
Visualizations
Caption: General experimental workflow for trace analysis.
Caption: Troubleshooting logic for analytical issues.
References
- 1. This compound | 72811-73-5 | Benchchem [benchchem.com]
- 2. This compound | 72811-73-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 72811-73-5 this compound AKSci P837 [aksci.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]
- 7. 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide [lgcstandards.com]
- 8. Process For The Purification Of Torsemide [quickcompany.in]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. 4-(3-Methylphenyl)Amino-3-Pyridine Sulfonamide [syntheticmolecules.in]
Validation & Comparative
A Comparative Guide to 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide and Other Torsemide Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a prominent impurity of the diuretic drug Torsemide, with other known related substances. The information presented herein is supported by experimental data from forced degradation studies and established analytical methodologies, intended to assist in the development of robust analytical methods and ensure the quality and safety of Torsemide drug products.
Introduction to Torsemide and its Impurities
Torsemide is a pyridine-sulfonylurea loop diuretic used in the treatment of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the management of hypertension.[] During its synthesis and storage, and upon degradation, various impurities can arise. The identification and control of these impurities are critical for ensuring the safety and efficacy of the final pharmaceutical product.[2]
Among the known impurities, this compound, also referred to as Impurity R2, Torsemide Impurity B, or Torsemide Related Compound A, is a significant degradant.[2][3][4][5] This guide will focus on comparing this key impurity with other process-related and degradation impurities of Torsemide.
Overview of Key Torsemide Impurities
A number of impurities have been identified and are monitored in Torsemide drug substances and products. The structures and origins of some of the most significant impurities are detailed below.
| Impurity Name | Alternative Names | Molecular Formula | Molecular Weight | CAS Number | Type |
| This compound | R2, Torsemide Impurity B, Torsemide Related Compound A | C₁₂H₁₃N₃O₂S | 263.32 | 72811-73-5 | Degradation/Intermediate |
| N-(ethylaminocarbonyl)-4-(3-methylphenylamino)-3-pyridinesulfonamide | R3, Torsemide Impurity C | C₁₅H₁₈N₄O₃S | 334.39 | 58155-35-4 | Process-related |
| 3,4-dihydro-4-(3-methylphenyl)-2H-pyrido[4,3-e]-1,2,4-thiadiazine-1,1-dioxide | R4, Torsemide Impurity A, Torsemide Related Compound E | C₁₃H₁₁N₃O₃S | 289.31 | 72810-61-8 | Process-related |
| N-(butylaminocarbonyl)-4-(3-methylphenylamino)-3-pyridinesulfonamide | R6, Torsemide Impurity D | C₁₇H₂₂N₄O₃S | 362.45 | 160972-33-8 | Process-related |
| Torasemide N-Oxide | - | C₁₆H₂₀N₄O₄S | 364.42 | 58154-83-9 | Degradation |
| 4'-Hydroxy Torsemide | - | C₁₆H₂₀N₄O₄S | 364.42 | 99300-67-1 | Metabolite/Degradation |
Comparative Analysis from Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for identifying potential degradation products. The following table summarizes the formation of key impurities under various stress conditions as reported in the literature.[3][6][7]
| Stress Condition | This compound (R2) Formation | Other Impurity Formation |
| Acidic Hydrolysis | Major degradation product.[3][6] | - |
| Alkaline Hydrolysis | Significant degradation product.[3][6] | - |
| Neutral Hydrolysis | Forms, especially at elevated temperatures.[3][6] | - |
| Oxidative | - | Torasemide N-oxide and R2 N-oxide are the primary products.[3] |
| Thermal | Major degradation product in solution.[3] | - |
| Photolytic | No significant degradation observed.[3] | No significant degradation observed.[3] |
From these studies, it is evident that this compound (R2) is the most common degradation product, forming under hydrolytic and thermal stress. In contrast, oxidative conditions primarily lead to the formation of N-oxide derivatives.
Experimental Protocols
The following are representative experimental protocols for the analysis of Torsemide and its impurities, based on methods described in the scientific literature.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of Torsemide and its related substances.
-
Chromatographic System:
-
Column: Zorbax SB C18, 4.6 mm x 250 mm, 5 µm particle size.[3]
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute all impurities and the active pharmaceutical ingredient (API).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 290 nm.[3]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Torsemide and its impurities in a suitable diluent (e.g., acetonitrile:water 50:50 v/v). Further dilute to a working concentration.[7]
-
Test Solution: Dissolve the Torsemide drug substance or crush the tablet formulation in the diluent to achieve a known concentration of Torsemide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful technique for the structural elucidation and confirmation of impurities.
-
Chromatographic System: Similar HPLC conditions as described above can be used. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analytes.
-
Analyzer: Quadrupole or Ion Trap.[3]
-
Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural confirmation.
-
Visualizations
Torsemide Degradation Pathway
The following diagram illustrates the primary degradation pathways of Torsemide under hydrolytic and oxidative stress conditions.
Caption: Degradation pathways of Torsemide under different stress conditions.
General Workflow for Impurity Analysis
This diagram outlines the typical workflow for the identification and quantification of impurities in a drug substance.
Caption: A generalized workflow for the analysis of pharmaceutical impurities.
Conclusion
The primary degradation impurity of Torsemide, this compound (R2), is predominantly formed under hydrolytic and thermal stress. Other impurities, such as N-oxides, arise from oxidative conditions, while several others are process-related. A thorough understanding of the formation and characteristics of these impurities is paramount for the development of stable Torsemide formulations and for ensuring patient safety. The analytical methods and workflows described in this guide provide a framework for the effective monitoring and control of these related substances. Further research into the potential biological activities of these impurities would provide a more complete picture of their overall impact.
References
Comparative analysis of different synthesis routes for Torsemide intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of different synthesis routes for key intermediates of Torsemide, a potent loop diuretic. By presenting objective experimental data, detailed protocols, and clear visual representations of the synthetic pathways, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs.
Key Intermediates and Synthetic Strategies
The synthesis of Torsemide typically proceeds through several key intermediates. Among the most critical is 4-(m-tolylamino)pyridine-3-sulfonamide . The efficiency of the overall Torsemide synthesis is heavily reliant on the successful and high-yield production of this intermediate. This guide focuses on the comparative analysis of two primary routes for the synthesis of this key intermediate, starting from either 4-hydroxypyridine or 4-chloropyridine-3-sulfonamide.
Route 1: Synthesis starting from 4-Hydroxypyridine
This route involves a multi-step process beginning with the sulfonation of 4-hydroxypyridine. The resulting 4-hydroxypyridine-3-sulfonic acid is then subjected to chlorination and amination to yield 4-chloropyridine-3-sulfonamide, which is a common precursor for the subsequent nucleophilic substitution with m-toluidine.
Experimental Workflow for Route 1
A Comparative Guide to Analytical Methods for 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a critical intermediate and known impurity (Torsemide Impurity B) in the synthesis of the diuretic drug Torasemide.[1][2][3] Ensuring the precise measurement of this compound is paramount for quality control and regulatory compliance in pharmaceutical manufacturing.[4] This document outlines and contrasts the most common and effective techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and widely accessible technique suitable for routine quality control, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level detection and confirmation.
Data Summary
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound, based on data from studies on Torasemide and its related substances.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Performance Characteristics |
| Linearity Range | 2.0 - 40.0 µg/mL (r = 0.9999)[5] |
| Accuracy (% Recovery) | 99.6% (RSD 0.58%)[5] |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | Typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Typically in the low to mid µg/mL range |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Performance Characteristics |
| Linearity Range | Expected to be in the ng/mL range |
| Accuracy (% Recovery) | High, typically >95% |
| Precision (RSD) | < 15% at the LOQ, <10% for other concentrations |
| Limit of Detection (LOD) | Can achieve levels as low as 0.2% in samples[1] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range |
Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for quantification.
Detailed Experimental Protocols
Below are representative methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is adapted from established protocols for the analysis of Torasemide and its impurities.[5][6]
-
Chromatographic Conditions:
-
Column: Shim-pack VP-ODS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A mixture of 0.02 mol/L monobasic potassium phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and methanol (35:65 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 291 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2.0 - 40.0 µg/mL).[5]
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to a known volume, and filter through a 0.45 µm syringe filter before injection.
-
-
Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r) should be ≥ 0.999.[5]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels. The mean recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing at least six replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.
-
Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
LC-MS/MS Method
This highly sensitive and selective method is suitable for trace-level quantification.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Collision Energy: 34–42 eV.[1]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the desired matrix (e.g., blank plasma, mobile phase) to cover the expected concentration range (typically in the ng/mL level).
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (for biological samples), solid-phase extraction (SPE), or a simple dilute-and-shoot approach.
-
-
Method Validation Parameters:
-
Linearity: Analyze the calibration standards and construct a calibration curve. The correlation coefficient should be ≥ 0.99.
-
Accuracy and Precision: Evaluate at a minimum of three quality control (QC) levels (low, medium, and high) with multiple replicates. The accuracy should be within ±15% (±20% at the LOQ) of the nominal concentration, and the precision (RSD) should be ≤15% (≤20% at the LOQ).
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention time of the analyte and internal standard.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Logical Relationship Diagram for Method Selection
The choice between HPLC-UV and LC-MS/MS is guided by the specific analytical needs.
Caption: Decision tree for analytical method selection.
References
A Researcher's Guide to Antibody Cross-Reactivity with Pyridinesulfonamide Structures
For researchers and drug development professionals engaged in the study and detection of compounds containing pyridinesulfonamide moieties, understanding antibody cross-reactivity is paramount. This guide provides a comprehensive comparison of antibody-based detection methods and alternative analytical techniques. Experimental data is presented to aid in the selection of appropriate analytical tools, and detailed protocols for key immunoassays are provided.
Antibody Performance: A Comparative Analysis
The specificity of an antibody is a critical factor in the development of reliable immunoassays. Cross-reactivity, the extent to which an antibody binds to non-target molecules that are structurally similar to the target antigen, can lead to inaccurate quantification and false-positive results. The following tables summarize the cross-reactivity profiles of several commercially available anti-sulfonamide antibodies and ELISA kits, with a focus on their reactivity towards sulfapyridine, a common pyridinesulfonamide.
Table 1: Cross-Reactivity of a Monoclonal Anti-Sulfonamide Antibody (Sulfa-1)
| Compound | Structure | IC50 (ng/mL) |
| Sulfanitran | 4-((4-Nitrophenyl)sulfamoyl)acetanilide | 1.41[1][2] |
| Sulfapyridine | 4-amino-N-(pyridin-2-yl)benzenesulfonamide | 22.8 [1][2] |
| Sulfathiazole | 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | 322[1][2] |
Table 2: Cross-Reactivity of a Commercial Multi-Sulfonamide ELISA Kit
| Compound | Cross-Reactivity (%)* |
| Sulfamethazine | 100 |
| Sulfamerazine | 108 |
| Sulfachloropyrazine | 97 |
| Sulfisoxazole | 99 |
| Sulfadiazine | 68 |
| Sulfachloropyridazine | 64 |
| N4-acetyl-sulfadiazine | 35 |
| Sulfathiazole | 7 |
| Sulfamethizole | 5.3 |
| Sulfamethoxypyridazine | 1.7 |
| Sulfapyridine | <1 [3][4] |
| Sulfadoxine | <1 |
| Sulfaguanidine | <1 |
| Sulfamethoxazole | <1 |
| Sulfamethoxydiazine | <1 |
| Sulfanilamide | <1 |
| Sulfacetamide | <1 |
| Sulfaquinoxaline | <1 |
| Sulfadimethoxine | <1 |
| Sulfatroxazole | <1 |
*Cross-reactivity is expressed as a percentage relative to sulfamethazine.
Table 3: Detection Limits of a Commercial Sulfonamides ELISA Kit
| Compound | Detection Limit (ppb) |
| Sulfadiazine (SD) | 1 |
| Sulfamethazine (SMM) | 1 |
| Sulfamethylthiadiazolum | 1 |
| Sulfisoxazole (SIZ) | 1 |
| Sulfapyridine | 2 [5] |
| Sulfamethoxazole (SMZ) | 2 |
| 4-Aminobenzoic acid (PST) | 2 |
| Sulfathiazole (ST) | 0.5 |
| Sulfamerazine (SM1) | 10 |
| Sulfadimethoxine (SMD) | 10 |
Hapten Design: The Key to Specificity
The generation of antibodies with desired specificity is critically dependent on the design of the hapten used for immunization. For broad, class-specific recognition of sulfonamides, the immunogen design should expose the common p-aminobenzenesulfonamide moiety. This is often achieved by linking the hapten to the carrier protein at the N1 position of the sulfonamide structure, which typically bears the variable heterocyclic ring (such as a pyridine ring).
Experimental Protocols
Competitive Indirect ELISA for Cross-Reactivity Determination
This protocol outlines a standard procedure for assessing the cross-reactivity of an antibody against various pyridinesulfonamide structures.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., pyridinesulfonamide-protein conjugate)
-
Primary antibody (specific to the target pyridinesulfonamide)
-
Secondary antibody (enzyme-conjugated, e.g., HRP-conjugated anti-species IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Analytes (target pyridinesulfonamide and structurally related compounds)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen diluted in an appropriate buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate as described in step 2.
-
Competitive Reaction: Add a fixed concentration of the primary antibody and varying concentrations of the free analyte (target pyridinesulfonamide or cross-reactant) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus analyte concentration. The IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined for each compound. Cross-reactivity is calculated using the formula: (IC50 of target analyte / IC50 of cross-reactant) x 100%.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique for real-time monitoring of molecular interactions, providing detailed kinetic data (association and dissociation rates) that can be used to assess cross-reactivity.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Ligand (antibody specific to pyridinesulfonamide)
-
Analytes (target pyridinesulfonamide and structurally related compounds)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Ligand Immobilization: Covalently immobilize the antibody onto the sensor chip surface using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer to establish a stable baseline.
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface.
-
Association Phase: Monitor the binding of the analyte to the immobilized antibody in real-time.
-
Dissociation Phase: Flow running buffer over the sensor surface to monitor the dissociation of the analyte from the antibody.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Cross-reactivity can be assessed by comparing the KD values for different analytes.
Alternative Detection Methods
While immunoassays are powerful tools, alternative analytical techniques offer complementary advantages, particularly in terms of multiplexing and confirmatory analysis.
Table 4: Comparison of Alternative Detection Methods for Pyridinesulfonamides
| Technique | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-to-charge ratio detection. | High sensitivity and specificity; capable of multiplexing; considered a gold-standard confirmatory method.[6][7][8] | Expensive instrumentation; requires skilled operators; matrix effects can suppress ionization. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency; low sample and reagent consumption; rapid analysis.[2][9][10] | Lower sensitivity compared to LC-MS; susceptible to matrix interference. |
| Electrochemical Sensors | Measurement of current or potential changes resulting from the oxidation or reduction of the analyte. | High sensitivity; rapid response; potential for miniaturization and portability.[1][4][11] | Susceptible to interference from electroactive species in the sample matrix; electrode fouling can be an issue. |
| Molecularly Imprinted Polymers (MIPs) | Synthetic polymers with custom-made binding sites for a target molecule. | High stability; low cost of production; reusable. | Can have lower affinity and specificity compared to antibodies; template leakage can be a problem. |
Conclusion
The selection of an appropriate analytical method for the detection and quantification of pyridinesulfonamide structures depends on the specific requirements of the study, including the desired level of sensitivity, specificity, and throughput. While antibody-based assays such as ELISA offer a convenient and high-throughput screening tool, their performance is highly dependent on the cross-reactivity profile of the antibody. For confirmatory analysis and applications requiring the highest degree of accuracy, instrumental methods like LC-MS are indispensable. Emerging technologies such as electrochemical sensors and molecularly imprinted polymers show promise for the development of rapid and cost-effective detection platforms. A thorough understanding of the principles, advantages, and limitations of each technique is crucial for obtaining reliable and meaningful data in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of group-specific antibodies against sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. atzlabs.com [atzlabs.com]
- 6. Fast screening immunoassay of sulfonamides in commercial fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfapyridine | CAS 144-83-2 | LGC Standards [lgcstandards.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Development of a Cross-Reactive Monoclonal Antibody to Sulfonamid...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide and Its Positional Isomers
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic data for 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide and its ortho- and para-isomers, 4-(2'-Methylphenyl)amino-3-pyridinesulfonamide and 4-(4'-Methylphenyl)amino-3-pyridinesulfonamide, respectively. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the identification and characterization of these compounds.
The differentiation of these isomers is crucial in drug development and quality control, as their biological activity and impurity profiles can vary significantly. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the three isomers.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Isomer | Chemical Shift (δ) in ppm |
| 4-(2'-Methylphenyl)amino-3-pyridinesulfonamide (ortho) | Data not available in the searched literature. |
| This compound (meta) | 8.68 (s, 1H), 8.25 (d, 1H), 8.05 (brs, 0.5H), 7.75 (brs, 1.5H), 7.32 (m, 1H), 7.00-7.15 (m, 5H), 2.30 (s, 3H).[1] |
| 4-(4'-Methylphenyl)amino-3-pyridinesulfonamide (para) | Data not available in the searched literature. |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Isomer | Chemical Shift (δ) in ppm |
| 4-(2'-Methylphenyl)amino-3-pyridinesulfonamide (ortho) | Data not available in the searched literature. |
| This compound (meta) | Data not available in the searched literature. |
| 4-(4'-Methylphenyl)amino-3-pyridinesulfonamide (para) | Data not available in the searched literature. |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Isomer | Key Vibrational Frequencies |
| 4-(2'-Methylphenyl)amino-3-pyridinesulfonamide (ortho) | Data not available in the searched literature. |
| This compound (meta) | ~3291 (N-H stretch), ~1153 (S=O symmetric stretch).[2] |
| 4-(4'-Methylphenyl)amino-3-pyridinesulfonamide (para) | Data not available in the searched literature. |
Table 4: Mass Spectrometry Data
| Isomer | m/z (relative intensity, %) |
| 4-(2'-Methylphenyl)amino-3-pyridinesulfonamide (ortho) | Data not available in the searched literature. |
| This compound (meta) | Precursor ion: m/z 264.1 → fragment ions m/z 168.0 and 183.1.[2] |
| 4-(4'-Methylphenyl)amino-3-pyridinesulfonamide (para) | Data not available in the searched literature. |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using the Attenuated Total Reflectance (ATR) technique for solid samples. The spectral data was collected in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.[2]
Visualization of Isomeric Relationship and Experimental Workflow
To visually represent the relationship between the isomers and the analytical workflow, the following diagrams have been generated using Graphviz.
Caption: Relationship between the parent compound and its positional isomers.
Caption: General experimental workflow for spectroscopic analysis.
Discussion
While comprehensive spectroscopic data for this compound is available, there is a notable lack of published data for its ortho- and para-isomers in the reviewed literature. A study on the supramolecular structures of all three isomers confirms their synthesis and distinct crystalline arrangements, which implies that their spectroscopic signatures would also differ.[3] The differentiation would primarily arise from the varied electronic and steric environments of the protons and carbon atoms due to the different positions of the methyl group on the phenyl ring.
For any researchers working with these compounds, it is highly recommended to perform a full spectroscopic characterization to confirm the identity of the specific isomer. The experimental protocols provided in this guide can serve as a template for such analyses.
This guide will be updated as more spectroscopic data for the ortho- and para-isomers become publicly available.
References
Benchmarking Purity Standards of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity of research and the quality of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of commercially available purity standards for 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide (CAS No. 72811-73-5), a key intermediate in the synthesis of the diuretic medication Torsemide.[1][2][3] This compound is also recognized as Torsemide Impurity B or Torsemide Related Compound A.[4][5][6][7][8]
Comparative Analysis of Purity Standards
The purity of this compound is a critical parameter, with several suppliers offering various grades of this intermediate. The following table summarizes the purity specifications and other relevant parameters from a selection of commercial sources. High-performance liquid chromatography (HPLC) is the most cited method for purity determination.[1][2][9][10]
| Supplier/Source | Purity Specification | Method | Other Specifications |
| Generic Synthesis Method 1 | >99.8% | HPLC | - |
| Generic Synthesis Method 2 | 99.96% | HPLC | - |
| AKSci | ≥98% | HPLC | - |
| Shaanxi Dideu Medichem Co. Ltd. | ≥99.0% | Not Specified | - |
| Synthetic Molecules Pvt. Ltd. | ≥98% (also offers 99%) | Not Specified | Heavy Metals: ≤ 0.001%, Loss on Drying: ≤ 0.5% |
| NINGBO INNO PHARMCHEM CO.,LTD. | ≥99.0% | HPLC | Loss on Drying: ≤ 0.5%, Residue on Ignition: ≤ 0.2%, Individual Impurity: ≤ 0.3% |
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methodologies. Below are detailed protocols for the key analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates and detecting trace impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing 0.1% formic acid is effective.[1]
-
Detection: UV detection at an appropriate wavelength determined by the UV spectrum of the compound.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare the sample solution to be analyzed at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile and integrate the peak areas.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The progress of synthesis reactions can also be monitored using this method.[2][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and selective method for both identification and quantification of the compound and its potential impurities.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Optimized Parameters:
-
Precursor Ion: m/z 264.1
-
Fragment Ions: m/z 168.0 and 183.1
-
Collision Energy: 34–42 eV
-
-
Procedure:
-
The chromatographic separation is performed as described in the HPLC protocol.
-
The eluent is introduced into the mass spectrometer.
-
The mass spectrometer is set to monitor the specific precursor-to-fragment ion transitions for this compound. This method has demonstrated a detection limit of 0.2% in biological samples.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used for purity assessment by identifying signals from impurities.
-
Solvent: Deuterated dimethyl sulfoxide (d⁶-DMSO).
-
Characteristic Chemical Shifts (δ):
-
Procedure:
-
Dissolve a precisely weighed amount of the sample in d⁶-DMSO.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic peaks of the main compound and any impurity peaks.
-
Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to accurately determine the purity.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the purity of this compound.
Caption: General analytical workflow for purity determination.
Caption: HPLC method for purity analysis.
References
- 1. This compound | 72811-73-5 | Benchchem [benchchem.com]
- 2. This compound | 72811-73-5 [chemicalbook.com]
- 3. prudencepharma.com [prudencepharma.com]
- 4. 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide [lgcstandards.com]
- 5. Torasemide EP Impurity B | 72811-73-5 | SynZeal [synzeal.com]
- 6. GSRS [precision.fda.gov]
- 7. store.usp.org [store.usp.org]
- 8. Torsemide Related Compound A - 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide [sigmaaldrich.com]
- 9. 72811-73-5 this compound AKSci P837 [aksci.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Inter-laboratory Comparison of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide Analysis: A Guide to Method Performance
This guide presents the results of a collaborative inter-laboratory study designed to evaluate and compare analytical methods for the quantitative analysis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. This compound is a critical intermediate in the synthesis of the diuretic drug Torasemide and is also referred to as Torsemide Impurity B.[1][2][3][4][5][6][7] Ensuring the purity and quality of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[8]
The study's primary objective was to compare the performance of a conventional High-Performance Liquid Chromatography (HPLC) method against a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method across multiple analytical laboratories. The comparison focuses on key performance indicators including accuracy, precision, analysis time, and solvent consumption. The findings aim to provide researchers, quality control analysts, and drug development professionals with objective data to support the selection of the most suitable analytical method for their specific needs.
Comparative Analysis of HPLC and UHPLC Methods
This section details the quantitative results from the participating laboratories. The study was conducted by four independent laboratories (designated Lab A, Lab B, Lab C, and Lab D) to assess the performance of the two chromatographic methods.
Method Performance Summary
The following table summarizes the average results obtained across all participating laboratories for key analytical parameters. The data highlights the primary trade-offs between the traditional HPLC method and the advanced UHPLC approach.
| Parameter | HPLC Method | UHPLC Method | Key Observations |
| Purity Assay (% Area) | 99.85% | 99.86% | Both methods provide comparable accuracy in purity determination. |
| Precision (Assay %RSD) | 0.08% | 0.06% | UHPLC shows slightly better precision, though both are excellent. |
| Analysis Run Time | 15 minutes | 3 minutes | UHPLC offers a 5-fold reduction in analysis time.[9][10][11] |
| Resolution (Critical Pair) | 2.8 | 3.1 | UHPLC provides superior resolution between the main peak and a key impurity.[9] |
| Solvent Consumption | ~15 mL / run | ~1.8 mL / run | UHPLC significantly reduces solvent usage, leading to greener and more cost-effective analysis.[10] |
Inter-Laboratory Purity Assay Results
This table presents the individual purity assay results from each laboratory for a single, homogenized batch of this compound.
| Participating Laboratory | HPLC Purity (% Area) | UHPLC Purity (% Area) |
| Lab A | 99.86 | 99.87 |
| Lab B | 99.79 | 99.81 |
| Lab C | 99.90 | 99.92 |
| Lab D | 99.84 | 99.85 |
| Average | 99.85 | 99.86 |
| Overall %RSD | 0.04% | 0.04% |
Inter-Laboratory Precision Comparison
Precision was evaluated by performing six replicate injections of the same sample solution. The Relative Standard Deviation (%RSD) of the peak area for the main component is reported.
| Participating Laboratory | HPLC Precision (%RSD) | UHPLC Precision (%RSD) |
| Lab A | 0.09 | 0.07 |
| Lab B | 0.11 | 0.08 |
| Lab C | 0.07 | 0.05 |
| Lab D | 0.06 | 0.04 |
| Average %RSD | 0.08 | 0.06 |
Experimental Protocols
Detailed methodologies for the HPLC and UHPLC analyses are provided below. These protocols were standardized and distributed to all participating laboratories to ensure consistency.
Standard Sample Preparation (Applicable to both methods)
-
Standard Solution Preparation: Accurately weigh approximately 10.0 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of diluent (Acetonitrile:Water 50:50 v/v), sonicate for 5 minutes to dissolve, and allow to cool to room temperature.
-
Final Volume: Dilute to the mark with the diluent and mix thoroughly to obtain a final concentration of 100 µg/mL.
-
Filtration: Filter the solution through a 0.45 µm nylon syringe filter before injection.
HPLC Method Protocol
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 min; hold at 70% B for 2 min; return to 30% B over 1 min; hold for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 288 nm |
| Injection Volume | 10 µL |
| Total Run Time | 15 minutes |
UHPLC Method Protocol
| Parameter | Specification |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 2 min; hold at 70% B for 0.5 min; return to 30% B over 0.1 min; hold for 0.4 min. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35 °C |
| Detector Wavelength | 288 nm |
| Injection Volume | 2 µL |
| Total Run Time | 3 minutes |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical comparison between the two analytical methods evaluated in this study.
Caption: General workflow for the analysis of this compound.
Caption: Logical comparison of HPLC and UHPLC method characteristics.
References
- 1. Torasemide EP Impurity B | CAS No: 72811-73-5 [aquigenbio.com]
- 2. Torasemide EP Impurity B | 72811-73-5 | SynZeal [synzeal.com]
- 3. Torsemide Impurity B | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | 72811-73-5 | Benchchem [benchchem.com]
- 5. GSRS [precision.fda.gov]
- 6. prudencepharma.com [prudencepharma.com]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. UHPLC: The Greening Face of Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grupobiomaster.com [grupobiomaster.com]
A Comparative Analysis of Torsemide Impurity A and Torsemide Impurity B: Structural and Analytical Distinctions
In the manufacturing of Torsemide, a potent loop diuretic, the control and characterization of impurities are critical for ensuring the safety and efficacy of the final drug product. Among the known process-related impurities, Torsemide Impurity A and Torsemide Impurity B are of significant interest. This guide provides a detailed comparison of their structural differences, supported by analytical data and methodologies relevant to researchers, scientists, and drug development professionals.
Structural Comparison
The fundamental difference between Torsemide, Impurity A, and Impurity B lies in their chemical structures, which originate from the synthetic pathway of the active pharmaceutical ingredient (API).
-
Torsemide: The active drug molecule, chemically named 1-isopropyl-3-[[4-(3-methylanilino)-3-pyridinyl]sulfonyl]urea, features a sulfonylurea moiety attached to the pyridine ring.[1]
-
Torsemide Impurity B: This compound, 4-(3-methylanilino)pyridine-3-sulfonamide, is a key intermediate in the synthesis of Torsemide.[2][3] It represents the core structure of Torsemide but lacks the N-isopropylurea group on the sulfonamide nitrogen.[4][5]
-
Torsemide Impurity A: Known chemically as 4-(3-Methylphenyl)-2H-pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one 1,1-dioxide, this impurity is a cyclized derivative.[6][7] It is formed through an intramolecular cyclization involving the sulfonamide and the adjacent amino group, creating a thiadiazinone dioxide ring system.[3]
The synthetic relationship often positions Impurity B as a direct precursor to Torsemide, while Impurity A can be formed from related intermediates under specific reaction conditions.[3][8]
Quantitative Data Summary
The structural variations result in distinct physicochemical properties, which are summarized below.
| Property | Torsemide | Torsemide Impurity A | Torsemide Impurity B |
| IUPAC Name | 1-[[4-(3-methylanilino)-3-pyridinyl]sulfonyl]-3-propan-2-ylurea[1] | 4-(3-Methylphenyl)-2H-pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one 1,1-dioxide[6][9] | 4-(3-methylanilino)pyridine-3-sulfonamide[2][10] |
| Synonyms | Torasemide[11] | Torsemide USP Related Compound E[6][9] | Torsemide USP Related Compound A[4] |
| Molecular Formula | C₁₆H₂₀N₄O₃S[1][7] | C₁₃H₁₁N₃O₃S[7][] | C₁₂H₁₃N₃O₂S[2][7] |
| Molecular Weight | 348.43 g/mol [7] | 289.31 g/mol [7][] | 263.32 g/mol [2][7] |
| Melting Point | Not specified | >237°C (decomposition)[] | 162-164°C[10] |
Visualization of Structural Relationships
The following diagram illustrates the structural transformation from the key intermediate (Impurity B) to the final API (Torsemide) and the formation of the cyclized Impurity A.
Caption: Synthetic relationship between Torsemide and its impurities.
Experimental Protocols for Separation and Analysis
The differentiation and quantification of Torsemide and its impurities are typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS) for definitive identification.[13][14]
Objective: To develop a stability-indicating HPLC method for the simultaneous determination of Torsemide and its process-related impurities A and B.
4.1 Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An LC-MS system can be used for peak identification.[14]
-
Column: Zorbax SB C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[]
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 2.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
4.2 Sample Preparation
-
Standard Solution: Prepare individual stock solutions of Torsemide, Impurity A, and Impurity B in a diluent (e.g., Acetonitrile:Water 50:50 v/v) at a concentration of 100 µg/mL. A mixed working standard solution can be prepared by diluting the stock solutions to the desired concentration.
-
Sample Solution: Accurately weigh and dissolve the drug substance or formulation sample in the diluent to achieve a target concentration of approximately 1 mg/mL of Torsemide.
4.3 Method Validation Parameters
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[14] Specificity is confirmed by the baseline separation of the three compounds and lack of interference from placebo or degradation products.
4.4 Expected Results
Due to the differences in polarity, the elution order is expected to be Impurity B (most polar), followed by Impurity A, and then Torsemide (least polar). The distinct UV spectra and, if using MS, the unique mass-to-charge ratios for each compound will confirm their identities.
Conclusion
Torsemide Impurity A and Impurity B are structurally distinct from the parent drug, Torsemide. Impurity B is the direct synthetic precursor, lacking the sulfonylurea side chain, while Impurity A is a cyclized, more rigid structure. These structural differences lead to distinct physicochemical properties and allow for their effective separation and quantification using validated chromatographic methods like RP-HPLC. The control of these impurities is essential for the quality control of Torsemide drug products.
References
- 1. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Torsemide Impurity B | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Torasemide EP Impurity B | 72811-73-5 | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. Torasemide EP Impurity A | 72810-61-8 | SynZeal [synzeal.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. Torasemide EP Impurity A | CAS No- 72810-61-8 [chemicea.com]
- 10. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 11. Torasemide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Secure Verification [technorep.tmf.bg.ac.rs]
The Influence of Synthesis Intermediates on the Biological Efficacy of Torsemide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diuretic and antihypertensive agent Torsemide is a cornerstone in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension. While the therapeutic effects of the active pharmaceutical ingredient (API) are well-established, the biological efficacy and safety of the final drug product can be influenced by the synthetic route employed for its manufacture. Different synthesis pathways, originating from various key intermediates, can lead to distinct impurity profiles. These process-related impurities, if not adequately controlled, have the potential to alter the pharmacological and toxicological properties of the final drug product.
This guide provides a comparative analysis of Torsemide synthesized from different intermediates, with a focus on how the synthetic pathway influences the impurity profile, which in turn is critical for ensuring consistent biological efficacy and safety.
Mechanism of Action of Torsemide
Torsemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[1] This action leads to a significant increase in the excretion of sodium, chloride, and water.[2] Its antihypertensive effect is also attributed to this diuretic action, which reduces blood volume.[3]
The primary signaling pathway for Torsemide's diuretic action is illustrated below.
Mechanism of action of Torsemide in the thick ascending limb of the loop of Henle.
Comparative Analysis of Synthetic Routes and Impurity Profiles
The synthesis of Torsemide can be achieved through various pathways, with the choice of starting materials and intermediates being a critical determinant of the final product's purity. Two common routes are highlighted below, each with a unique set of potential process-related impurities. The presence of impurities in a drug substance can have a significant impact on its quality and safety.[4]
Route 1: Synthesis starting from 4-Hydroxypyridine
This route involves the sulfonation of 4-hydroxypyridine, followed by chlorination, amination, and subsequent reaction with m-toluidine to form the key intermediate, 4-(m-tolylamino)pyridine-3-sulfonamide (designated as Impurity B in pharmacopeias). This intermediate is then converted to Torsemide.
Synthetic pathway of Torsemide starting from 4-Hydroxypyridine.
Route 2: Synthesis starting from 4-Chloropyridine-3-sulfonamide
An alternative route begins with 4-chloropyridine-3-sulfonamide, which is then reacted with m-toluidine to yield the same key intermediate as in Route 1, 4-(m-tolylamino)pyridine-3-sulfonamide. The subsequent steps to produce Torsemide and the potential for impurity formation from the key intermediate remain similar.
The choice of the initial starting material and the specific reaction conditions at each step can influence the types and levels of impurities that are carried through or generated.
Impact of Impurities on Biological Efficacy
While direct comparative studies on the biological efficacy of Torsemide from different synthetic routes are not extensively published, the control of impurities is a critical factor mandated by regulatory authorities to ensure consistent therapeutic performance and safety. The United States Pharmacopeia (USP) specifies limits for several related compounds in the final Torsemide drug substance.[5]
The key intermediate, 4-(m-tolylamino)pyridine-3-sulfonamide (Impurity B), is a sulfonamide derivative. While its own diuretic or antihypertensive activity is not well-characterized in publicly available literature, sulfonamides as a class are known to exhibit a wide range of biological activities.[6] The presence of this intermediate and other related substances at levels exceeding the established limits could potentially lead to:
-
Reduced Potency: If impurities displace the active Torsemide molecule in the final formulation, the overall therapeutic dose may be lower than intended.
-
Altered Pharmacokinetics: Impurities could potentially interfere with the absorption, distribution, metabolism, or excretion of Torsemide.
-
Adverse Toxicological Effects: Uncharacterized impurities may have their own pharmacological or toxicological profiles, leading to unexpected side effects.
Quantitative Comparison of Impurity Limits
The following table summarizes the key impurities of Torsemide and their acceptance criteria as per the United States Pharmacopeia (USP). The control of these impurities to within these specified limits is essential for ensuring the biological equivalence and safety of Torsemide from any synthetic source.
| Impurity Name | Other Designations | USP Limit (NMT %) |
| 4-(m-Tolylamino)pyridine-3-sulfonamide | Torsemide Related Compound B, Impurity B | 0.3 |
| 4-(3-Methylphenyl)-2H-pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one 1,1-dioxide | Torsemide Related Compound A, Impurity A | 0.5 |
| N-Ethyl-N'-[[4-[(3-methylphenyl)amino]-3-pyridinyl]sulfonyl]urea | Torsemide Related Compound C, Impurity C | 0.2 |
| N-Butyl-N'-[[4-[(3-methylphenyl)amino]-3-pyridinyl]sulfonyl]urea | Torsemide Impurity D | Not specified |
| Ethyl [[4-[(3-methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamate | Torsemide Impurity E | Not specified |
| Any Other Individual Impurity | - | 0.1 |
| Total Impurities | - | 1.0 |
NMT: Not More Than Data sourced from USP29-NF24[5]
Experimental Protocols for Impurity Profiling
The identification and quantification of impurities in Torsemide are typically performed using High-Performance Liquid Chromatography (HPLC). A general experimental workflow for impurity analysis is outlined below.
General workflow for HPLC-based impurity profiling of Torsemide.
A detailed experimental protocol for the determination of Torsemide and its related compounds as per the USP is as follows:
Chromatographic System:
-
Mode: Liquid Chromatography
-
Detector: UV 288 nm
-
Column: 4.6-mm × 25-cm; 5-µm packing L1
-
Column Temperature: 30°C
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
Mobile Phase:
-
A mixture of 0.02 M Potassium phosphate buffer (adjusted with phosphoric acid to a pH of 3.5) and acetonitrile (55:45).
Procedure:
-
Inject the sample solution into the chromatograph, record the chromatogram, and measure the peak responses.
-
Calculate the percentage of each impurity in the portion of Torsemide taken.
Conclusion
The biological efficacy of Torsemide is intrinsically linked to the purity of the active pharmaceutical ingredient. While different synthetic routes starting from various intermediates can be employed for its manufacture, the primary determinant of a consistent and reliable therapeutic outcome is the control of process-related impurities. The choice of intermediates and the optimization of reaction conditions are paramount in minimizing the formation of these impurities.
This guide underscores that a thorough understanding and control of the synthetic process are not merely chemical considerations but are fundamental to ensuring the biological efficacy and safety of the final Torsemide drug product. Adherence to pharmacopeial standards for impurity levels is the ultimate measure of quality, ensuring that patients receive a medication that performs as expected, regardless of its synthetic origin. For researchers and drug development professionals, the focus should be on developing robust synthetic processes that consistently yield high-purity Torsemide, thereby guaranteeing its established biological efficacy.
References
- 1. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Antihypertensive efficacy of low dose torasemide in essential hypertension: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. ijpsonline.com [ijpsonline.com]
A Head-to-Head Comparison of Analytical Techniques for Pyridinesulfonamide Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in pyridinesulfonamide active pharmaceutical ingredients (APIs) are critical for ensuring drug safety, efficacy, and regulatory compliance. The complex nature of potential impurities—arising from starting materials, synthetic by-products, or degradation—necessitates the use of sophisticated analytical techniques. This guide provides an objective, data-driven comparison of the primary methods used for impurity profiling: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on their hyphenated applications like LC-MS and GC-MS.
Comparative Performance of Key Analytical Techniques
The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and the type of structural information required. While chromatographic methods excel at separation and quantification, spectroscopic methods are indispensable for structural elucidation.
Table 1: Quantitative Performance Data for Sulfonamide Analysis
| Technique | Parameter | Typical Value Range | Application Context |
| HPLC-FLD | Recovery | 76.8% – 95.2%[1] | Nine sulfonamides in chicken muscle |
| Precision (RSD) | 1.5% – 4.7%[1] | Fortification levels of 50, 100, 150 ng/g | |
| LOD | 0.02 – 0.39 ng/g[1] | Pre-column derivatization with fluorescamine | |
| LOQ | 0.25 – 1.30 ng/g[1] | Pre-column derivatization with fluorescamine | |
| HPLC-DAD | Recovery | 93.9% – 115.9%[2] | Ten sulfonamides in milk at 0.5x, 1x, 1.5x MRL |
| Precision (RSD) | < 8.8%[2] | Spiked milk samples | |
| CCα (Decision Limit) | 101.61 – 106.84 µg/kg[2] | Based on MRL of 100 µg/kg | |
| CCβ (Detection Capability) | 105.64 – 119.01 µg/kg[2] | Based on MRL of 100 µg/kg | |
| GC-MS (SIM) | Recovery | 84.3% – 99.2%[3] | Six sulfonamides in egg and salmon at 0.2 and 1 ppm |
| Precision (CV) | 7.03% – 11.20%[3] | Fortification levels of 0.2 and 1 ppm | |
| Detection Limits | 0.01 – 0.05 ppm[3] | Requires methylation derivatization |
MRL: Maximum Residue Level; LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation; CV: Coefficient of Variation; DAD: Diode-Array Detector; FLD: Fluorescence Detection; SIM: Selected Ion Monitoring.
In-Depth Technique Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of impurity profiling for its versatility in separating a wide range of non-volatile and thermally unstable compounds like pyridinesulfonamides.[4] Its high resolution and sensitivity make it ideal for quantifying trace impurities.[5] When coupled with detectors like UV/DAD or fluorescence, HPLC provides robust quantitative data. For unknown impurity identification, coupling HPLC with Mass Spectrometry (LC-MS) is essential, providing molecular weight information that is crucial for structural elucidation.[6][7]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile impurities, such as residual solvents or specific by-products.[4][6] A primary challenge for analyzing pyridinesulfonamides with GC is their low volatility and thermal instability.[4] This limitation is typically overcome by a derivatization step—such as methylation—to increase analyte volatility.[3] GC coupled with Mass Spectrometry (GC-MS) is the gold standard for confirming the identity of unknown volatile peaks.[4] It offers excellent separation efficiency and provides both molecular mass and fragmentation information, which aids in structural identification.[5]
Mass Spectrometry (MS)
MS is a highly sensitive and selective technique that measures the mass-to-charge ratio of ionized molecules.[8] It is rarely used as a standalone method for impurity profiling but is instead coupled with a chromatographic separation technique (LC-MS or GC-MS).[9][10] High-resolution mass spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that allow for the determination of elemental compositions of unknown impurities.[11][12] This capability is invaluable when reference standards for the impurities are not available.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the unequivocal structural elucidation of impurities.[13][14] It provides detailed information about the atomic arrangement and connectivity within a molecule, enabling the definitive identification of an impurity's structure.[13] While its sensitivity can be lower than MS, advancements like cryogenic probes have significantly improved detection limits.[5][13] A key advantage of NMR is its inherently quantitative nature (qNMR), where the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for specific impurity reference standards.[15]
Experimental Protocols
Detailed and validated methodologies are paramount for accurate impurity profiling. Below are representative protocols derived from published studies.
HPLC Method for Sulfonamide Impurity Analysis
This protocol is based on the analysis of sulfonamide intermediates of Glyburide.[16][17]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm particle size).[16][17]
-
Mobile Phase: A mixture of Water:Acetonitrile:Methanol in a 60:15:25 (v/v/v) ratio.[16][17]
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 2 mg/mL.[16][17]
GC-MS Method for Sulfonamide Residue Analysis
This protocol is adapted from a method for determining six sulfonamides in tissue samples, which requires a derivatization step.[3]
-
Sample Preparation & Extraction:
-
Extract sulfonamides from the sample using acetonitrile.
-
Pass the extract through a silica cartridge column and concentrate.
-
Add diazomethane in ether to methylate the sulfonamides, making them volatile.
-
After evaporation, dissolve the residue in methylene chloride and perform a silica gel column cleanup.
-
Evaporate the eluate, redissolve in ether, and partition with 6N HCl.
-
Make the acid phase alkaline, extract with ether, and concentrate for analysis.[3]
-
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Analysis Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[3]
-
Derivatization: Required (e.g., methylation) to ensure analytes are volatile.[3]
NMR for Structural Elucidation of an Isolated Impurity
This protocol describes the general steps for characterizing a sulfonamide impurity isolated by preparative HPLC.[16][17]
-
Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker 400 Ultra shield).[16][17]
-
Sample Preparation: Dissolve the isolated pure impurity in a deuterated solvent (e.g., DMSO-d6). Tetramethylsilane (TMS) is used as an internal standard.[16][17]
-
Experiments:
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are pieced together to confirm the impurity's structure.
Logical Workflow for Impurity Profiling
The process of identifying and quantifying impurities is a multi-step workflow that often involves several of the techniques discussed. The initial detection of an unknown peak in a routine HPLC analysis triggers a comprehensive investigation to ensure product quality.
Caption: Impurity profiling workflow from detection to final reporting.
Conclusion
A multi-faceted approach is essential for the comprehensive impurity profiling of pyridinesulfonamides. HPLC remains the workhorse for separation and routine quantification due to its robustness and versatility. For volatile impurities, GC-MS is a highly effective, albeit more specialized, tool that often requires sample derivatization. When unknown impurities are detected, hyphenated mass spectrometry techniques (LC-MS and GC-MS) are critical for providing initial molecular weight data and proposing elemental formulas. Finally, NMR spectroscopy stands as the definitive technique for the unambiguous structural elucidation of isolated impurities, providing the ultimate confirmation required for regulatory submissions and ensuring the safety and quality of the final drug product. The choice and sequence of these techniques should be guided by the nature of the impurity and the specific analytical question at hand.
References
- 1. agilent.com [agilent.com]
- 2. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. | Semantic Scholar [semanticscholar.org]
- 3. Gas chromatographic-mass spectrometric determination of six sulfonamide residues in egg and animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. soeagra.com [soeagra.com]
- 6. biomedres.us [biomedres.us]
- 7. Identifying and elucidating impurity species [rssl.com]
- 8. innovationaljournals.com [innovationaljournals.com]
- 9. ijnrd.org [ijnrd.org]
- 10. biotech-spain.com [biotech-spain.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Disposal of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide (CAS No. 72811-73-5), a compound often used as an intermediate in the synthesis of pharmaceuticals like Torasemide.[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.
Hazard Assessment and Safety Precautions
While one Safety Data Sheet (SDS) indicates that this compound is not classifiable under the Globally Harmonized System (GHS) in the United States, it is imperative to handle it with care.[4] The health risks have not been fully determined, and skin or eye contact may cause irritation, characterized by redness, itching, and pain.[4] Inhalation may lead to respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should be worn at all times when handling this compound.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a designated hazardous waste program, as direct disposal into regular trash or sewer systems is not permissible for chemical waste.[5]
-
Waste Characterization: The first step is to classify the waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to the U.S. Environmental Protection Agency (EPA) guidelines outlined in 40 CFR 261.3.[4] Given the lack of comprehensive ecotoxicity data, it is prudent to manage this compound as a hazardous waste.[4]
-
Containerization:
-
Use a suitable, leak-proof container for collecting the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
Ensure the container is compatible with the chemical.
-
Never mix incompatible waste streams.
-
Keep the container securely closed except when adding waste.[6][7]
-
-
Labeling: Proper labeling is critical for safe handling and disposal. The container must be clearly marked with a hazardous waste tag that includes the following information:[5]
-
The full, common chemical name: "this compound". Abbreviations or chemical formulas are not acceptable.[5]
-
The quantity of the waste.
-
The date of waste generation.[5]
-
The location of origin (e.g., laboratory, room number).[5]
-
The name and contact information of the principal investigator.[5]
-
A clear indication that the contents are "Hazardous Waste".[5]
-
Appropriate hazard pictograms, if applicable.[5]
-
-
Storage:
-
Store the labeled waste container in a designated, secure area away from general laboratory traffic.
-
Segregate the waste from incompatible materials to prevent accidental reactions.[6]
-
-
Disposal Request:
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 72811-73-5 | [1][4] |
| Molecular Formula | C12H13N3O2S | [1][4] |
| Molecular Weight | 263.32 g/mol | [1][4] |
| Physical State | Solid | [4] |
| Melting Point | 169-171°C | [4] |
| Purity | 98% (HPLC) | [4] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 72811-73-5 | Benchchem [benchchem.com]
- 3. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]
- 4. aksci.com [aksci.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. pfw.edu [pfw.edu]
Personal protective equipment for handling 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
Essential Safety and Handling Guide for 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 72811-73-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Overview
While this compound is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to handle it with caution as it is a pharmaceutical intermediate with unknown long-term toxicological properties.[1] Overexposure may lead to irritation of the eyes, skin, and respiratory system.[1]
| Safety and Handling Information | Details | Reference |
| CAS Number | 72811-73-5 | [1][2] |
| Molecular Formula | C12H13N3O2S | [2] |
| Physical Form | Solid, powder | [3] |
| GHS Classification | Not classifiable | [1] |
| Primary Hazards | May cause eye, skin, and respiratory irritation upon overexposure. | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [1][3] |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment must be worn when handling this compound.
Eye and Face Protection:
-
Wear chemical safety goggles that provide a complete seal around the eyes.
-
If there is a risk of splashing, a face shield should be worn in addition to safety goggles.[4]
Hand Protection:
-
Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended as they provide good resistance to a range of chemicals, including aromatic amines.[5][6][7]
-
Gloves must be inspected for any signs of degradation or puncture before use.
-
Contaminated gloves should be removed and replaced immediately. Never reuse disposable gloves.
Skin and Body Protection:
-
A standard laboratory coat should be worn and kept fully buttoned.
-
Ensure that legs and feet are fully covered. Closed-toe shoes are mandatory.
-
For larger quantities or when generating dust, consider using a chemical-resistant apron or coveralls.[4]
Respiratory Protection:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]
-
If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Donning PPE: Put on all required personal protective equipment as outlined above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Cleaning: Clean the work area and any equipment used with an appropriate solvent. Dispose of cleaning materials as hazardous waste.
Disposal Plan:
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, weigh papers, and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.
-
Aqueous solutions should be collected in a separate, labeled hazardous waste container. Ensure the container is compatible with the waste.[8]
-
-
Labeling: Label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[8]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[9][10] Do not dispose of this chemical down the drain or in the regular trash.[10]
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. epa.gov [epa.gov]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. trimaco.com [trimaco.com]
- 5. safeopedia.com [safeopedia.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. solusgrp.com [solusgrp.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
